Physicochemical Profiling of L-Tyrosine Disodium Salt: A Technical Guide for High-Solubility Formulations
Executive Summary: The Solubility Paradox For researchers and formulation scientists, L-Tyrosine presents a classic physicochemical bottleneck. While essential for signal transduction, catecholamine synthesis, and cell c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Solubility Paradox
For researchers and formulation scientists, L-Tyrosine presents a classic physicochemical bottleneck. While essential for signal transduction, catecholamine synthesis, and cell culture viability, the free base form of L-Tyrosine exhibits notoriously poor aqueous solubility (~0.45 mg/mL at pH 7). This limits its utility in high-concentration parenteral nutrition and stock solution preparation.
L-Tyrosine Disodium Salt (CAS: 69847-45-6) resolves this bottleneck by leveraging the ionizability of the phenolic hydroxyl and carboxyl groups, achieving solubility increases of over 200-fold (>100 mg/mL). However, this solubility is pH-dependent. This guide details the physicochemical properties, stability mechanisms, and critical handling protocols required to utilize this salt without inducing precipitation shocks in biological systems.[1]
Molecular Architecture & Ionization Logic
To understand the behavior of the disodium salt, one must map the ionization states of L-Tyrosine. The molecule possesses three ionizable groups:
Carboxyl group (
): pK 2.2
Amine group (
): pK 9.1
Phenolic hydroxyl (
): pK 10.1
In its disodium salt form, L-Tyrosine exists in a fully deprotonated, anionic state stabilized by two sodium cations.
Ionization State Diagram
The following diagram illustrates the transition from the insoluble zwitterion to the highly soluble disodium species.
Figure 1: Stepwise deprotonation of L-Tyrosine to form the high-solubility disodium salt.
At pH > 11, the phenol group loses its proton to form a phenolate ion (
). The delocalization of this negative charge across the aromatic ring, combined with the carboxylate anion, creates a highly polar species that interacts energetically with water molecules, breaking the rigid crystal lattice that limits the solubility of the free base.
Physicochemical Data Profile
The following data consolidates parameters from analytical certificates and physical chemistry literature.
Property
Specification
Notes
Chemical Name
L-Tyrosine Disodium Salt Dihydrate
Often supplied as dihydrate
CAS Number
69847-45-6
Molecular Formula
MW: ~261.19 g/mol (Dihydrate)
Solubility (Water)
> 100 mg/mL
Requires pH > 11 maintenance
Solubility (Ethanol)
Insoluble
Typical of inorganic salts
pH (10% Solution)
11.0 – 12.0
Highly alkaline; caustic
Appearance
White to off-white crystalline powder
Yellowing indicates oxidation
Hygroscopicity
Moderate to High
Store in desiccated environment
Melting Point
> 200°C (Decomposes)
Oxidation Potential
High (Phenolate form)
Susceptible to quinone formation
Stability & Degradation Mechanisms
The Oxidation Trap
While the disodium salt solves the solubility issue, it introduces a stability challenge. The phenolate anion (present in the disodium salt) is significantly more electron-rich than the protonated phenol, making it highly susceptible to oxidative attack by atmospheric oxygen.
Mechanism:
Electron Abstraction: The phenolate ion donates an electron to form a tyrosyl radical.
Coupling/Polymerization: Radicals couple to form dityrosine or oxidize further into dopaquinone-like intermediates.
Visual Indicator: The solution turns from clear/colorless to pale yellow, then brown (melanin-like pigments).
Prevention Strategy:
Nitrogen Sparging: Degas buffers before dissolving the salt.
Chelation: Trace metal ions (Cu²⁺, Fe³⁺) catalyze this oxidation. Use high-grade water (18.2 MΩ) and consider EDTA if compatible with downstream applications.
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
Target: Create a stable, high-concentration stock for cell culture spiking.
Calculation: For 100 mL of 100 mM solution, weigh approx. 2.61 g of L-Tyrosine Disodium Salt Dihydrate (verify MW on specific batch).
Solvent Prep: Use sterile WFI (Water for Injection) or Milli-Q water. Do not use PBS initially (see Protocol B).
Dissolution: Add powder to 80% of final volume (80 mL) of water. Vortex or stir. The solution should clarify instantly.
pH Check: Verify pH is >11. Do not adjust downward yet.
Volume Adjustment: Top up to 100 mL.
Sterilization: Filter sterilize using a PES (Polyethersulfone) 0.22 µm membrane. Note: Nylon filters may bind tyrosine.
Storage: Aliquot into light-protective (amber) tubes and freeze at -20°C. Stability: 1 month.
Protocol B: The "Precipitation Shock" Avoidance (Buffering)
Critical Insight: A common error is adding the high-pH disodium stock directly into a neutral buffer (pH 7.4) at high concentrations. If the local concentration exceeds 0.45 mg/mL and the buffering capacity neutralizes the salt, free base L-Tyrosine will precipitate .
Safe Dilution Workflow:
Figure 2: Decision logic for diluting L-Tyrosine Disodium Salt into physiological buffers.
Guidance:
For cell culture media, the typical L-Tyrosine limit is ~0.4 mM. The disodium salt allows you to prepare the media, but you must ensure the final pH is re-adjusted after addition, or that the dilution factor is large enough (e.g., 1:1000) that the media's buffer capacity absorbs the alkalinity.
References
Sigma-Aldrich. L-Tyrosine Disodium Salt Hydrate Product Specification. Retrieved from
MedChemExpress. L-Tyrosine Disodium Salt Datasheet. Retrieved from
Hitchcock, D. I. (1924). The Solubility of Tyrosine in Acid and Alkali. The Journal of General Physiology, 6(6), 747–757.[2]
Cayman Chemical. L-Tyrosine (sodium salt hydrate) Product Information. Retrieved from [3]
National Center for Biotechnology Information. PubChem Compound Summary for CID 71307, Disodium L-tyrosinate. Retrieved from
solubility differences between L-tyrosine and L-tyrosine disodium
An In-depth Technical Guide to the Solubility Differences Between L-Tyrosine and L-Tyrosine Disodium Salt Authored by: A Senior Application Scientist Abstract L-Tyrosine, a proteinogenic amino acid, is a critical precurs...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility Differences Between L-Tyrosine and L-Tyrosine Disodium Salt
Authored by: A Senior Application Scientist
Abstract
L-Tyrosine, a proteinogenic amino acid, is a critical precursor for key biological molecules, including neurotransmitters and hormones. However, its utility in aqueous formulations, such as cell culture media and parenteral drug products, is severely hampered by its intrinsically low solubility at physiological pH.[1] This guide provides a comprehensive technical analysis of the stark solubility contrast between L-Tyrosine and its highly soluble counterpart, L-Tyrosine Disodium Salt. We will delve into the fundamental physicochemical principles governing this difference, present quantitative data, and provide validated experimental protocols for solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to effectively formulate solutions containing this essential amino acid.
Foundational Physicochemical Properties
A molecule's structure dictates its function and physical behavior. The difference in solubility between L-Tyrosine and its disodium salt originates from their distinct chemical forms. L-Tyrosine is an α-amino acid with a carboxylic acid group, an amino group, and a phenolic side chain. In contrast, the disodium salt form involves deprotonation of both the phenolic hydroxyl group and the carboxylic acid group.
The Chemistry of Aqueous Solubility: A Tale of Two Forms
The dramatic difference in water solubility—over 200-fold at neutral pH—is a direct consequence of the molecular structure and the resulting intermolecular forces at play.
L-Tyrosine: The Zwitterionic Challenge
At neutral pH, which is close to its isoelectric point (pI) of ~5.66, L-Tyrosine exists predominantly as a zwitterion.[2][3] In this state, the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). While the molecule has charged groups, its net charge is zero. This zwitterionic nature leads to strong intermolecular electrostatic attractions and extensive hydrogen bonding within the crystal lattice. These forces are so significant that they make it energetically unfavorable for water molecules to effectively solvate and dissolve the individual L-Tyrosine molecules, resulting in very low solubility.[3]
The solubility of L-Tyrosine is highly dependent on pH.[4][5][6]
In acidic conditions (pH < 2.2): The carboxylate group becomes protonated (-COOH), and the molecule carries a net positive charge (cationic form).
In alkaline conditions (pH > 10.07): The phenolic hydroxyl group also deprotonates (-O⁻), and the molecule carries a net negative charge of -2 (dianionic form).
By moving the pH away from the isoelectric point, the zwitterionic interactions are disrupted, and the molecule becomes a charged species that can more readily interact with polar water molecules, thus increasing its solubility.[1][4]
Caption: pH-dependent ionization states of L-Tyrosine.
L-Tyrosine Disodium Salt: The Ionic Advantage
L-Tyrosine Disodium Salt is the fully deprotonated form of L-Tyrosine, where both the carboxylic acid and the phenolic hydroxyl group exist as sodium salts. This modification fundamentally changes the compound's interaction with water. It is no longer a zwitterion but a true ionic salt. When introduced to water, it readily dissociates into a dianion and two sodium cations (2Na⁺).
These free ions are stabilized in solution via strong ion-dipole interactions with water molecules. This hydration process is energetically highly favorable and completely overcomes the crystal lattice energy, leading to exceptionally high aqueous solubility.[7]
Caption: Dissociation of L-Tyrosine Disodium Salt in water.
Quantitative Solubility Comparison
The theoretical principles are clearly reflected in the empirical solubility data. The conversion to the disodium salt form yields a dramatic increase in solubility, transforming L-Tyrosine from a challenging compound to one that is easily incorporated into aqueous systems.
As demonstrated, the solubility of L-Tyrosine Disodium Salt is more than 220 times greater than that of L-Tyrosine in neutral water.
Practical Implications in Research and Development
The poor solubility of L-Tyrosine presents significant hurdles in various applications, most notably in biopharmaceutical manufacturing and drug formulation.
Cell Culture Media: Preparing concentrated, pH-neutral feed stocks for fed-batch or perfusion bioreactors is difficult with L-Tyrosine.[1] The traditional workaround involves preparing a separate, high-pH stock solution (pH > 9) to dissolve the L-Tyrosine. This approach complicates processes and introduces risks such as:
pH Spikes: Localized, transient increases in pH upon addition to the bioreactor can stress cells and negatively impact protein production and quality.[1]
Precipitation: If the alkaline stock is not added carefully, the L-Tyrosine can precipitate out as the pH neutralizes, leading to nutrient unavailability.[1]
Increased Osmolality: The addition of a strong base (like NaOH) to create the stock increases the overall salt concentration of the medium.[1]
Drug Formulation: For parenteral (injectable) drug formulations requiring L-Tyrosine as an excipient or active ingredient, achieving the desired concentration at a physiologically compatible pH is often impossible.
L-Tyrosine Disodium Salt provides an elegant and effective solution. Its high solubility allows for the preparation of concentrated, pH-neutral stock solutions, thereby eliminating the need for extreme pH adjustments and their associated risks.[7] This simplifies media preparation, reduces process variability, and enhances the robustness of manufacturing and formulation workflows.[10]
To empirically validate the solubility of these compounds, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[11]
Objective:
To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
L-Tyrosine powder
L-Tyrosine Disodium Salt powder
Solvent of interest (e.g., Deionized Water, Phosphate-Buffered Saline pH 7.4)
Scintillation vials or sealed flasks
Orbital shaker with temperature control
Analytical balance
Centrifuge
Syringe filters (e.g., 0.22 µm PVDF)
High-Performance Liquid Chromatography (HPLC) system with UV detector or an equivalent analytical instrument for concentration measurement.[12]
Step-by-Step Methodology:
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg for L-Tyrosine, ~150 mg for the disodium salt) to a known volume of the solvent (e.g., 1 mL) in a vial. The key is to ensure that a visible amount of undissolved solid remains after equilibrium is reached.[11]
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the slurry to shake for a sufficient duration to reach equilibrium (typically 24-48 hours).
Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete removal of solid particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
Sample Collection: Carefully collect an aliquot of the clear supernatant. For rigorous removal of any remaining particulates, filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.
Dilution: Accurately dilute the saturated solution with the solvent to a concentration that falls within the linear range of the analytical method's standard curve.
Quantification: Analyze the concentration of the diluted sample using a validated analytical method. HPLC is commonly used for this purpose.[12] The amino acid concentration can be determined by comparison to a standard curve prepared with known concentrations of the compound.
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mmol/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
The solubility difference between L-Tyrosine and L-Tyrosine Disodium Salt is not merely a quantitative variance but a fundamental shift in physicochemical behavior. This transformation is rooted in the transition from a poorly soluble, zwitterionic crystalline solid to a highly soluble, fully ionic salt. For scientists and developers in the pharmaceutical and biotechnology fields, understanding this principle is paramount. The use of L-Tyrosine Disodium Salt overcomes the significant formulation challenges posed by the parent amino acid, enabling the creation of concentrated, pH-neutral solutions that are essential for robust cell culture processes, stable drug formulations, and reliable biochemical assays.
References
PubChem. (n.d.). L-Tyrosine. National Center for Biotechnology Information. Retrieved from [Link]
UPCommons. (2020). Study of molecular aggregation in l-tyrosine through superficial tension. Retrieved from [Link]
Chemistry Stack Exchange. (2020). The Solubility of Tyrosine. Retrieved from [Link]
ScienceDirect. (n.d.). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determinatio. Retrieved from [Link]
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatile Applications of L-Tyrosine Disodium Salt in Modern Industries. Retrieved from [Link]
U.S. Pharmacopeia. (n.d.). Amino acid analysis. Retrieved from [Link]
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
ACS Publications. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]
ACS Publications. (2010). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Retrieved from [Link]
ACS Publications. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Retrieved from [Link]
Chemistry LibreTexts. (2024). 26.1: Structures of Amino Acids. Retrieved from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Unilearning. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Retrieved from [Link]
ACS Publications. (2019). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. Retrieved from [Link]
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
ScienceDirect. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
ChemDiv. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
molecular weight and CAS number of L-tyrosine disodium
An In-Depth Technical Guide to L-Tyrosine Disodium Salt for Researchers and Drug Development Professionals Executive Summary L-Tyrosine, a cornerstone amino acid in protein synthesis and cellular signaling, presents a si...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to L-Tyrosine Disodium Salt for Researchers and Drug Development Professionals
Executive Summary
L-Tyrosine, a cornerstone amino acid in protein synthesis and cellular signaling, presents a significant formulation challenge due to its poor aqueous solubility at physiological pH. This guide provides a comprehensive technical overview of L-Tyrosine Disodium Salt, a highly soluble derivative designed to overcome this limitation. We will explore its fundamental physicochemical properties, including its molecular weight and CAS number, and detail its primary applications, particularly in cell culture and biopharmaceutical production. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed protocols for its use and explaining the biochemical rationale behind its advantages.
The L-Tyrosine Conundrum: A Solubility Challenge
L-Tyrosine is a non-essential amino acid central to numerous biological processes. It is a fundamental building block of proteins and serves as a precursor for the synthesis of critical catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and the pigment melanin.[1] The phenolic hydroxyl group on tyrosine is of paramount importance in cell signaling, as it is the target for phosphorylation by tyrosine kinases, a key event in regulating cellular growth, differentiation, and metabolism.[2]
Despite its biological importance, L-Tyrosine's utility in aqueous formulations, such as cell culture media, is hampered by its exceptionally low solubility—approximately 0.45 mg/mL in water at a neutral pH.[3] This poor solubility can lead to precipitation in stock solutions and bioreactors, creating a bottleneck in nutrient availability for high-density cell cultures and complicating the development of parenteral nutrition solutions.[4][5] Historically, researchers have resorted to dissolving L-Tyrosine in solutions of extreme pH (either highly acidic or alkaline), which can introduce stress to cell cultures and require complex pH balancing strategies.[6][7]
L-Tyrosine Disodium Salt: The High-Solubility Solution
To address the solubility issue, L-Tyrosine Disodium Salt was developed. By creating the disodium salt form of the amino acid, the molecule's ionic character is significantly increased, leading to a dramatic improvement in its interaction with water molecules and, consequently, its solubility.[8] This derivative retains the essential biochemical properties of L-Tyrosine while enabling the preparation of highly concentrated, pH-neutral stock solutions.
Physicochemical Properties
The core identification and physical characteristics of L-Tyrosine Disodium Salt are summarized below. It is crucial for researchers to use the correct CAS number corresponding to the specific hydrate form they are using, as this can affect molecular weight calculations.
Note: The compound is often supplied as a dihydrate or other hydrate form. The molecular weight should be adjusted accordingly for precise concentration calculations.
Key Applications in Scientific Research
The primary advantage of L-Tyrosine Disodium Salt is its enhanced solubility, making it an indispensable component in applications requiring high concentrations of bioavailable tyrosine.
Cell Culture and Bioprocessing: In modern fed-batch processes for monoclonal antibody (mAb) and recombinant protein production, nutrient depletion is a major limiting factor. L-Tyrosine is often a critical amino acid that can be rapidly consumed. Using the disodium salt allows for the formulation of highly concentrated, pH-neutral feed streams, preventing L-Tyrosine precipitation and ensuring its consistent availability, thereby improving process stability and cell productivity.[4]
Pharmaceutical Formulations: For parenteral nutrition and other therapeutic solutions requiring amino acid supplementation, the disodium salt provides a reliable method for incorporating L-Tyrosine without resorting to harsh pH conditions that could compromise the stability of other components or cause patient discomfort.[8]
Neuroscience Research: As a direct precursor to dopamine, L-Tyrosine is studied for its effects on cognitive function and mood.[1][11] The disodium salt facilitates the preparation of solutions for in vitro and in vivo studies investigating neurochemical pathways.
Experimental Protocol: Preparation and QC of a Concentrated Stock Solution
This protocol provides a self-validating method for preparing a sterile, quantified 100 mM stock solution of L-Tyrosine Disodium Salt for use as a cell culture supplement. The causality for each step is explained to ensure robust and reproducible results.
Objective
To prepare a 100x (100 mM) stock solution of L-Tyrosine Disodium Salt, sterilize it, and perform a quality control check to verify its concentration.
Materials
L-Tyrosine Disodium Salt Hydrate (e.g., Sigma-Aldrich Cat. No. T1145)
Cell culture-grade water (e.g., WFI or equivalent)
0.22 µm sterile syringe filter
Sterile conical tubes (15 mL and 50 mL)
Calibrated analytical balance and pH meter
UV-Vis Spectrophotometer and quartz cuvettes
0.1 M HCl
Step-by-Step Methodology
Mass Calculation (The "Why"): The molecular weight of the specific lot of L-Tyrosine Disodium Salt Hydrate must be used for accuracy. Assuming a dihydrate form (MW ≈ 261.19 g/mol ) for this example. To make 10 mL of a 100 mM (0.1 M) solution:
Grams needed = Molarity (mol/L) x Volume (L) x MW ( g/mol )
Grams needed = 0.1 mol/L x 0.010 L x 261.19 g/mol = 0.261 g
Action: Weigh out 261 mg of L-Tyrosine Disodium Salt Hydrate powder using an analytical balance.
Dissolution (The "Why"): The high solubility of the salt form allows for rapid dissolution in water at room temperature without pH adjustment. This avoids the potential degradation or modification of the amino acid that can occur at extreme pH.
Action: Add the weighed powder to a 15 mL conical tube. Add approximately 8 mL of cell culture-grade water. Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
Volume and pH Adjustment (The "Why"): Bringing the solution to the final volume ensures the target concentration is met. Although the salt should yield a near-neutral solution, checking the pH is a critical quality step to ensure it is compatible with the target cell culture medium (typically pH 7.0-7.4) and will not cause a pH shock upon addition.
Action: Transfer the solution to a 10 mL graduated cylinder and add water to bring the final volume to exactly 10.0 mL. Mix well. Measure the pH. If minor adjustment is needed, use sterile 0.1 M NaOH or HCl, but this is typically unnecessary.
Sterilization (The "Why"): To prevent microbial contamination of the cell culture, the stock solution must be sterilized. Filtration is the preferred method over autoclaving for amino acid solutions, as high heat can lead to degradation.
Action: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a sterile 15 mL conical tube.
Quality Control - Concentration Verification (The "Why"): This step validates the entire preparation process. L-Tyrosine has a characteristic UV absorbance peak due to its aromatic ring. By measuring the absorbance in an acidic environment (which protonates the phenolic group for a consistent spectral profile), we can confirm the concentration. L-Tyrosine in 0.1 M HCl has a molar extinction coefficient (ε) of approximately 1450 M⁻¹cm⁻¹ at its λmax of ~275 nm.
Action:
Prepare a 1:100 dilution of your stock solution. Add 50 µL of the 100 mM stock to 4950 µL of 0.1 M HCl. This yields a theoretical concentration of 1 mM.
Prepare a further 1:10 dilution. Add 500 µL of the 1 mM solution to 4500 µL of 0.1 M HCl. This yields a theoretical concentration of 0.1 mM (100 µM).
Use 0.1 M HCl as a blank in the spectrophotometer.
Measure the absorbance of the 0.1 mM solution at 275 nm.
Validation: Using the Beer-Lambert law (A = εcl), calculate the concentration: Concentration (M) = Absorbance / (ε x path length). For a 1 cm cuvette, C = A / 1450. The calculated concentration should be within ±5% of 0.1 mM.
Aliquoting and Storage (The "Why"): Storing in smaller, single-use aliquots prevents contamination of the main stock from repeated use and minimizes degradation from freeze-thaw cycles.
Action: Aliquot the sterile-filtered stock solution into sterile cryovials. Store at 2-8°C for short-term use (up to two weeks) or at -20°C for long-term storage.[10]
Visualization of L-Tyrosine's Role in Cell Signaling
The phosphorylation of tyrosine residues on proteins is a fundamental mechanism of signal transduction. It is initiated by Receptor Tyrosine Kinases (RTKs), a large family of cell surface receptors that bind to growth factors, hormones, and cytokines.[12][13] The workflow below illustrates the canonical activation sequence of an RTK, a process that is foundational to cancer biology and drug development.
Caption: Canonical activation pathway of a Receptor Tyrosine Kinase (RTK).
This process begins when a ligand binds to the receptor's extracellular domain, inducing dimerization.[12] This dimerization brings the intracellular kinase domains into close proximity, allowing them to phosphorylate each other on specific tyrosine residues in a process called trans-autophosphorylation.[12][14] These newly created phosphotyrosine sites act as high-affinity docking sites for downstream signaling proteins containing Src Homology 2 (SH2) domains, thereby recruiting them to the membrane and initiating intracellular signaling cascades that control cell fate.[12][15]
Conclusion
L-Tyrosine Disodium Salt is more than a mere convenience; it is an enabling reagent for modern biological research and pharmaceutical development. By overcoming the inherent solubility limitations of its parent amino acid, it allows for more robust, reproducible, and scalable processes, from fundamental cell culture to the large-scale manufacturing of therapeutic proteins. Understanding its properties and the rationale for its use is essential for any scientist working in these fields. This guide provides the core technical information and a validated experimental framework to effectively integrate L-Tyrosine Disodium Salt into research and development workflows.
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Technical Guide: L-Tyrosine Disodium in Mammalian Cell Culture Metabolism
Executive Summary: The Tyrosine Paradox In high-titer mammalian cell culture—specifically Chinese Hamster Ovary (CHO) processes for monoclonal antibody (mAb) production—L-Tyrosine represents a critical metabolic bottlene...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Tyrosine Paradox
In high-titer mammalian cell culture—specifically Chinese Hamster Ovary (CHO) processes for monoclonal antibody (mAb) production—L-Tyrosine represents a critical metabolic bottleneck. While it is an essential precursor for protein synthesis and a determinant of product quality, its native free-base form exhibits negligible solubility (~0.45 g/L) at physiological pH.
This guide details the technical application of L-Tyrosine Disodium Salt (Na₂-Tyr) , a chemically modified variant that overcomes this solubility barrier. We analyze its role in preventing sequence variants (mistranslation), provide validated protocols for alkaline feed formulation, and quantify the metabolic risks associated with sodium loading.
The Physicochemical Paradigm
Solubility Mechanics
The fundamental challenge with native L-Tyrosine is its hydrophobic phenolic side chain and rigid crystal lattice. At neutral pH (7.0–7.4), it exists as a zwitterion with minimal water interaction.
L-Tyrosine Disodium Salt replaces the protons on the carboxyl group and the phenolic hydroxyl group with sodium ions. This modification fundamentally alters the solvation shell, increasing solubility by over 200-fold (up to >100 g/L in alkaline conditions).
Critical Constraint: The solubility of Na₂-Tyr is pH-dependent.[1] It remains soluble only in alkaline environments (pH > 10.5).
Warning: Attempting to neutralize a concentrated Na₂-Tyr stock to pH 7.0 will instantly cause the molecule to revert to its free-base form and precipitate, potentially ruining the feed bag and clogging delivery lines.
Chemical Equilibrium Visualization
The following diagram illustrates the dissociation states and the solubility cliff that process engineers must navigate.
Caption: Stepwise deprotonation of L-Tyrosine to its Disodium salt. Reverting pH triggers rapid precipitation.
Metabolic Integration & Product Quality
The Sequence Variant Threat (Tyr → Phe)
The most severe consequence of Tyrosine limitation is not merely growth arrest, but mistranslation .
Mechanism: Tyrosyl-tRNA synthetase (TyrRS) has a specific affinity for Tyrosine. However, Phenylalanine (Phe) is structurally similar (lacking only the hydroxyl group).
The Error: Under Tyrosine starvation conditions (extracellular Tyr < 0.1 mM), the discrimination capacity of TyrRS fails. It mischarges tRNA(Tyr) with Phenylalanine.[2][3][4]
Impact: Phe is incorporated into the mAb sequence at Tyrosine positions.[4] This creates Sequence Variants (SVs) , a critical quality attribute (CQA) that can alter antigen binding or stability.
Threshold: Studies indicate that maintaining Tyrosine > 1 mM throughout culture eliminates this risk [1].
Metabolic Pathway & Mistranslation Logic
Caption: Mechanism of Tyr->Phe sequence variant formation during Tyrosine limitation in CHO cells.
Process Engineering: Protocols & Strategies
The "Separate Alkaline Feed" Strategy
Because Na₂-Tyr cannot be mixed into neutral feeds at high concentrations, the industry standard is a separate alkaline feed (often combined with L-Cysteine, though Cysteine stability requires specific attention to oxidation).
Protocol: Preparation of 50 g/L L-Tyrosine Stock (using Na₂-Tyr)
This protocol yields a highly concentrated stock suitable for low-volume bolus additions.
Parameter
Specification
Notes
Target Concentration
50.0 g/L (L-Tyr equivalent)
Calculation must account for the sodium salt molecular weight difference.
Reagent
L-Tyrosine Disodium Salt Dihydrate
MW ≈ 261.19 g/mol (vs 181.19 for Free Base).
Solvent
WFI (Water for Injection)
High purity essential.
Target pH
11.0 – 11.5
DO NOT ADJUST DOWN.
Stability
2–8°C, Dark
Tyrosine can oxidize; protect from light.
Step-by-Step Workflow:
Calculation: To achieve 50 g/L of L-Tyrosine activity, weigh approximately 72.1 g/L of L-Tyrosine Disodium Salt Dihydrate (Conversion factor ~1.44x).
Dissolution: Add powder slowly to 90% of final volume WFI under constant agitation.
Alkalinization (Optional): The salt itself usually buffers to pH > 10. If pH < 10.5, add 5N NaOH dropwise until fully solubilized and clear.
Filtration: Sterile filter using a 0.22 µm PVDF or PES membrane. Note: Nylon membranes may bind phenolic compounds; verify compatibility.
Storage: Store in opaque containers to prevent photodegradation.
Bioreactor Feeding Strategy
Addition Method: Pulse feed or continuous drip.
pH Control: The feed is highly alkaline (pH ~11).
Risk:[1][5][6] Large bolus additions can spike bioreactor pH.
Mitigation: Add slowly into the impeller mixing zone. The bioreactor's CO₂ sparge or acid pump will automatically counteract the pH rise.
Self-Validation: Monitor online pH trends during addition. A spike >0.1 pH units indicates addition rate is too fast.
Risk Assessment: The Sodium Penalty
Using the disodium salt introduces significant sodium ions into the culture, impacting osmolality.
Quantitative Impact:
Every 1 mole of Tyrosine delivers 2 moles of Sodium.
Calculation:
Adding 10 mM Tyrosine (via Na₂-Tyr) adds 20 mM Sodium.
20 mM Na⁺ ≈ 40 mOsm/kg increase (rough approximation including counter-ions/equilibrium).
Consequence: High osmolality (>380 mOsm/kg) can arrest cell growth (though it may increase specific productivity,
).
Control Limit: Total cumulative sodium addition from feeds should be modeled. If osmolality exceeds limits, consider reducing basal media sodium or switching to a Tyrosine dipeptide (e.g., L-Alanyl-L-Tyrosine) which is soluble at neutral pH and contains no sodium [2].
References
Feeney, L., et al. (2013).[2] "Eliminating tyrosine sequence variants in CHO cell lines producing recombinant monoclonal antibodies." Biotechnology and Bioengineering, 110(4), 1087–1097.
Lukas, J., et al. (2024). "Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells."[7] Engineering in Life Sciences, 24.
Sigma-Aldrich. "L-Tyrosine in Cell Culture." Technical Guide.
Hansen, H.G., et al. (2016). "Logic modeling of cell signaling pathways.
L-Tyrosine Disodium Salt: Structural Dynamics and Ionic Characteristics
Executive Summary L-Tyrosine is a critical amino acid for protein synthesis and a precursor for catecholamines, yet its utility in bioprocessing and drug development is severely limited by its poor aqueous solubility (~0...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
L-Tyrosine is a critical amino acid for protein synthesis and a precursor for catecholamines, yet its utility in bioprocessing and drug development is severely limited by its poor aqueous solubility (~0.45 g/L at neutral pH).[1][2][3][4][5] The L-Tyrosine Disodium Salt (L-Tyr-Na₂) represents a strategic chemical modification that leverages the molecule's ionizable phenolic and carboxyl groups to increase solubility by over two orders of magnitude (~100 g/L).
This guide provides a deep technical analysis of the disodium salt's molecular architecture, ionic behavior, and practical applications in parenteral nutrition and cell culture media.[3] It is designed for researchers requiring high-concentration tyrosine delivery systems without the use of organic solvents or extreme volumes of acidic carrier fluids.
Molecular Architecture & Ionic Character
Structural Configuration
The disodium salt of L-tyrosine typically exists as a dihydrate (
).[6] Unlike the zwitterionic free base, which forms a rigid crystal lattice stabilized by strong intermolecular hydrogen bonding, the disodium salt disrupts this lattice through ionic repulsion and favorable hydration of the sodium ions.[3]
Molecular Weight: 261.19 g/mol (Dihydrate) vs. 181.19 g/mol (Free Base)[3]
Ionization and pH-Dependent Species
L-Tyrosine possesses three ionizable groups: the
-carboxyl group, the -amino group, and the phenolic hydroxyl group. The formation of the disodium salt requires a pH environment sufficiently high to deprotonate both the carboxyl and phenolic groups while maintaining the amino group in its neutral form (or deprotonating it if pH > pKa of amine, though the salt form implies specific anionic sites).[3]
At the high pH required for the disodium salt (pH > 10.5), the equilibrium shifts toward the dianionic species.[3]
Figure 1: Ionization states of L-Tyrosine. The disodium salt corresponds to the Dianionic form, stabilized by Na+ counterions.[3]
Physicochemical Profile
The transition from free base to disodium salt fundamentally alters the thermodynamic landscape of solvation.[3] The high lattice energy of the zwitterion is overcome by the hydration enthalpy of the two
The solubility of L-Tyrosine is lowest at its isoelectric point (pI ~5.63). By shifting the pH to >10.5, the disodium salt utilizes charge-charge repulsion to prevent aggregation.[3] However, this creates a metastable condition when added to neutral media; if the buffering capacity of the medium lowers the local pH below ~9.0, free L-Tyrosine will precipitate rapidly.[3]
Experimental Protocols
Preparation of 100mM Stock Solution
This protocol outlines the creation of a concentrated stock solution for cell culture or chemical synthesis.[3]
Materials:
L-Tyrosine Disodium Salt Dihydrate (MW: 261.19 g/mol ).[3]
Water for Injection (WFI) or ultrapure deionized water.[3]
Integrating this high-pH stock into a neutral bioreactor requires careful handling to prevent "pH shock" or immediate precipitation at the injection site.
Figure 2: Critical workflow for supplementing neutral media with alkaline L-Tyr salt.
Applications in Drug Development & Bioproduction
Cell Culture Optimization (CHO Cells)
In the production of Monoclonal Antibodies (mAbs), L-Tyrosine is often the limiting amino acid due to its solubility cap.[3]
Challenge: Standard basal media cannot hold enough L-Tyr to support high-density cell growth (
cells/mL).
Solution: The disodium salt allows for concentrated feed strategies (Fed-Batch).[3]
Mechanism: The salt provides a reservoir of tyrosine.[3] As the cells consume the amino acid, the equilibrium in the media shifts, but the feed must be added slowly to allow dilution and buffering to prevent the "crashing out" of the free base [1].[3]
Parenteral Nutrition (PN)
For intravenous feeding, volume is constrained.[3]
Formulation: L-Tyrosine Disodium Salt is used to manufacture concentrated amino acid injections.
Safety: The alkalinity must be neutralized by the buffering capacity of the other amino acids in the mixture (e.g., mixing with acidic amino acids like Glutamic acid or Aspartic acid) to achieve a physiologically safe pH before infusion [2].[3]
Handling: The powder and solution are highly alkaline (pH ~11).[3] PPE (gloves, safety goggles) is mandatory.[3] Inhalation of dust can cause respiratory tract irritation [3].[3]
Stability Concerns
Oxidation: The phenolate ion (present in the salt) is more susceptible to oxidation than the phenol in the zwitterion.[3] Solutions may turn pink/brown over time if exposed to air/light (formation of dopaquinone derivatives).[3]
Hygroscopicity: The salt readily absorbs moisture, leading to clumping and hydrolysis errors in weighing.[3] Desiccated storage is critical.[3]
References
Sigma-Aldrich. L-Tyrosine in Cell Culture: Solubility and Media Formulation. Retrieved from
National Institutes of Health (PubChem). L-Tyrosine Disodium Salt - Compound Summary. CID 44120124.[3][6] Retrieved from [3]
Thermo Fisher Scientific. Safety Data Sheet: L-Tyrosine disodium salt dihydrate.[3] Retrieved from [3]
Evonik. Enhancing the solubility of L-Tyrosine in cell culture media applications. Retrieved from [3]
Bioavailability of L-Tyrosine Disodium in In Vitro Systems: A Technical Guide
Executive Summary: The Solubility-Bioavailability Paradox For drug development professionals and nutritional scientists, L-Tyrosine presents a classic physicochemical paradox. While physiologically essential as a precurs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Solubility-Bioavailability Paradox
For drug development professionals and nutritional scientists, L-Tyrosine presents a classic physicochemical paradox. While physiologically essential as a precursor for catecholamines (dopamine, norepinephrine, epinephrine) and thyroxine, its utility in high-concentration parenteral or liquid formulations is severely limited by its poor aqueous solubility (approx. 0.45 mg/mL at pH 7).[1]
L-Tyrosine Disodium , the double sodium salt form, resolves this bottleneck by increasing aqueous solubility by over two orders of magnitude (>100 mg/mL). However, this modification introduces new variables in in vitro testing. Does the salt form alter the transport kinetics? How does the high alkalinity of the disodium salt affect Caco-2 monolayer integrity?
This guide details the mechanistic validation of L-Tyrosine Disodium bioavailability, providing self-validating protocols for determining its permeability and metabolic stability in in vitro systems.
The primary driver for utilizing the disodium salt is solubility. In aqueous environments, the salt dissociates rapidly. It is critical to understand that bioavailability is determined by the free amino acid's interaction with transporters (LAT1/LAT2) , not the salt form itself. The salt is merely the delivery vehicle.
Table 1: Comparative Physicochemical Properties
Parameter
L-Tyrosine (Free Base)
L-Tyrosine Disodium Salt (Dihydrate)
Impact on In Vitro Assay
CAS Number
60-18-4
122666-87-9
Specific sourcing required for regulatory compliance.
MW ( g/mol )
181.19
~261.19 (Dihydrate)
Must correct molarity calculations by factor of ~1.44.
Solubility (pH 7.4)
~0.45 mg/mL
> 100 mg/mL
Salt allows "sink conditions" in dissolution testing.
Native pH (100mM)
Neutral (~5.6-7.0)
Alkaline (~10.5-11.5)
CRITICAL: Requires pH neutralization prior to cell contact.
Transport Mode
Active (LAT1/LAT2)
Active (LAT1/LAT2)
Identical once dissociated; Na+ is not a co-transporter.
Dissociation Workflow
The following diagram illustrates the chemical dissociation pathway. Note that while the salt dissolves effectively, the resulting alkalinity must be managed to prevent "pH shock" to cellular models.
Figure 1: Dissociation and activation workflow.[1] The disodium salt yields free L-Tyrosine but requires pH neutralization to reach the zwitterionic state recognized by transporters.
Transport Mechanism: The LAT1/LAT2 System[2]
Unlike glucose (SGLT1) or some amino acids (ASCT2), L-Tyrosine transport is Sodium-Independent . It relies on the L-type Amino Acid Transporter 1 (LAT1, SLC7A5) and LAT2 (SLC7A8).
ions released from the disodium salt do not drive the transport. They contribute only to the osmolarity of the solution. Therefore, the presence of sodium in the formulation does not mechanistically enhance uptake via the transporter itself, but the solubility allows the concentration gradient () required to drive the flux.
Figure 2: LAT1 Transport Mechanism. Transport is an exchange process coupled to intracellular substrates (e.g., Glutamine), independent of the Sodium ions released by the salt.
Experimental Protocols: Caco-2 Permeability Assay
This protocol is adapted specifically for L-Tyrosine Disodium . Standard protocols often fail because they do not account for the pH shift caused by the salt, leading to monolayer toxicity or precipitation upon neutralization.
Reagents & Preparation
Transport Buffer (HBSS): Hank’s Balanced Salt Solution, pH 7.4, with 25 mM HEPES.
Titration: Slowly add 1M HCl under continuous stirring until pH reaches 7.4.
Validation: Ensure no precipitation occurs.[3] If the concentration exceeds 0.5 mg/mL (free base equivalent), precipitation is likely. For higher concentrations, use a flow-through system or add solubility enhancers (e.g., HP-β-CD) if studying supersaturation, though this alters thermodynamics.
Caco-2 Monolayer Validation
Before applying the test compound, validate the system:
TEER (Transepithelial Electrical Resistance): Must be > 300
.
Lucifer Yellow Flux:
must be cm/s to confirm tight junction integrity.
Permeability Workflow
Equilibration: Wash cells 2x with warm HBSS (
).
Dosing: Add pH-adjusted L-Tyrosine Disodium solution to the Apical chamber (A-to-B transport).
Sampling: Collect 100
from the Basolateral chamber at 30, 60, 90, and 120 minutes. Replace with fresh HBSS to maintain sink conditions.
Analysis: Quantify L-Tyrosine via HPLC-UV (274 nm) or LC-MS/MS.
High concentrations of disodium salt can increase osmolarity.
Protocol: Incubate Caco-2 cells with varying concentrations (0.1 - 10 mM) of the pH-adjusted salt for 24 hours.
Threshold: Viability should remain >90% relative to control. Significant toxicity suggests hyperosmolarity or improper pH adjustment.
Metabolic Stability (Microsomal)
While L-Tyrosine is stable, the disodium salt is often used in prodrug synthesis or complex formulations.
Assay: Incubate with Liver Microsomes (Human/Rat) + NADPH.
Observation: L-Tyrosine itself is not extensively metabolized by CYP450s but is a substrate for transaminases. The salt form dissociates immediately; thus, metabolic stability profiles should match the free amino acid.
Diagrammatic Decision Tree for Assay Selection
Use this workflow to determine the appropriate assay based on your formulation stage.
Figure 3: Experimental Decision Tree. Ensures that physical limitations (precipitation) are addressed before biological testing.
References
Sigma-Aldrich. L-Tyrosine and L-Tyrosine Disodium Salt: Physicochemical Properties and Cell Culture Applications. Sigma-Aldrich Technical Library. Link
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22851769, L-Tyrosine disodium salt hydrate. Retrieved from PubChem.[4][5] Link
Kanai, Y., et al. (2021). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. National Institutes of Health (PMC). Link
Fotiadis, D., et al. (2013).Structure and function of the L-type amino acid transporter 1 (LAT1).Journal of Membrane Biology. Describes the sodium-independent exchange mechanism.
Hidalgo, I. J., et al. (2025). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate.[6] Link
Dr. Paul Lohmann Chemicals. L-Tyrosine Disodium Salt Dihydrate: Solubility and Applications in Biopharma.Link
Technical Guide: L-Tyrosine Disodium in Neurotransmitter Precursor Research
Overcoming the Solubility-Bioavailability Paradox[1] Executive Summary The precursor availability of L-Tyrosine is the rate-limiting factor in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine...
Author: BenchChem Technical Support Team. Date: February 2026
Overcoming the Solubility-Bioavailability Paradox[1]
Executive Summary
The precursor availability of L-Tyrosine is the rate-limiting factor in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine) during periods of high neuronal firing. However, standard L-Tyrosine (free base) presents a critical "Solubility Paradox": it is essential for synthesis but nearly insoluble in water at neutral pH (~0.45 g/L).[1]
Historically, researchers have pivoted to N-Acetyl-L-Tyrosine (NALT) for its high solubility, but recent pharmacokinetic data confirms NALT is poorly deacetylated in humans, rendering it an inefficient precursor.[1] L-Tyrosine Disodium (CAS 69847-45-6) represents the superior technical solution.[1] It offers the solubility of NALT (>100 g/L) with the immediate bioavailability of free L-Tyrosine upon dissociation.
This guide details the physicochemical mechanisms, validated preparation protocols, and impact of L-Tyrosine Disodium on catecholaminergic pathways.
Part 1: The Solubility-Bioavailability Paradox[1]
In neurotransmitter research, the method of delivery dictates the validity of the data. If a precursor precipitates in cell media or requires toxic solvents (DMSO) for delivery, the experimental model is compromised.[1]
Failure: Physical insolubility limits maximum concentration in aqueous media/injectables.[1]
N-Acetyl-L-Tyrosine (NALT)
High (>100 mg/mL)
Low
Failure: High renal clearance exceeds the rate of deacetylation.[1] Excreted largely unchanged.
L-Tyrosine Disodium
Very High (>110 mg/mL)
High
Success: Dissociates instantly into free L-Tyrosine and Na+ ions.[1] No enzymatic conversion required.[1]
Field Insight: Many commercial "brain support" formulations use NALT due to manufacturing ease (solubility).[1] In a rigorous research setting, NALT is often a false signal.[1] L-Tyrosine Disodium is the required standard for high-load precursor studies.[1]
Part 2: Physicochemical Mechanism & Stability[1]
L-Tyrosine Disodium acts as a "Trojan Horse" for solubility.[1] By replacing the hydrogen atoms on the carboxyl and phenolic hydroxyl groups with sodium, the molecule becomes an ionic salt.[1]
Upon introduction to a physiological buffer (pH 7.4), the disodium salt dissociates.[1] The L-Tyrosine molecule will attempt to equilibrate.[1]
The Critical Warning: If you prepare a high-concentration stock (e.g., 100mM) of the disodium salt and immediately titrate the stock to pH 7.4, it will precipitate . The free base solubility limit (approx.[1] 2mM) cannot be cheated by physics.[1]
The Solution: Maintain the stock solution at high pH (alkaline) and rely on the high dilution factor (1:100 or 1:1000) into the buffered culture media or blood volume to neutralize the pH without exceeding the local solubility limit of the free base in the target volume.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of 100mM L-Tyrosine Disodium Stock
Target: For use in cell culture (spiking) or animal parenteral injection.[1]
0.22 µm PES Sterile Filter (Nylon binds tyrosine; do not use)
Workflow:
Calculation: Molecular Weight of L-Tyrosine Disodium is ~225.15 g/mol .[1] To make 50 mL of 100mM solution, weigh 1.126 g.[1]
Dissolution: Add powder to 40 mL Milli-Q water. Vortex. The solution will be clear and alkaline (pH ~10-11).[1] DO NOT adjust pH.
Volume Adjustment: Bring to final volume (50 mL) with water.
Sterilization: Filter through 0.22 µm PES membrane into a sterile, light-protected vial (Tyrosine oxidizes under light).
Validation Step: Check optical density at 600nm. OD should be <0.01 (indicating no micro-precipitates).[1]
Protocol B: In Vitro Application (The "Dilution Method")
Context: Dosing PC12 cells or dopaminergic neurons.[1]
Basal Media Check: Ensure your culture media (e.g., DMEM) has a strong buffering capacity (HEPES 25mM is recommended over standard bicarbonate alone).[1]
Spiking: Add the alkaline Stock Solution directly to the media vessel while stirring.
Example: To achieve 100 µM final concentration in 10 mL media, add 10 µL of 100mM Stock.[1]
pH Validation: The small volume of alkaline stock (1:1000 ratio) will not significantly shift the pH of HEPES-buffered media.[1]
Self-Check: If media turns purple (Phenol Red indicator for pH >8.0), your buffering capacity is insufficient.[1]
Part 4: Impact on Neurotransmitter Pathways[1]
The availability of L-Tyrosine drives the "Catecholamine Cascade."[1] The enzyme Tyrosine Hydroxylase (TH) is the rate-limiting step.[1][3] Crucially, under basal conditions, TH is only ~75% saturated with substrate.[1][3] Increasing intracellular L-Tyrosine via the disodium salt (which bypasses transport bottlenecks) can significantly amplify dopamine synthesis during burst firing.[1]
Visualization: The Catecholamine Biosynthesis Pathway
Caption: Figure 1. The Disodium salt provides immediate substrate for Tyrosine Hydroxylase, bypassing the enzymatic conversion required by NALT.
Visualization: Experimental Workflow for High-Concentration Dosing
Caption: Figure 2. Optimized workflow to maintain solubility while delivering physiological doses.
References
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 104864, L-Tyrosine Disodium Salt. Retrieved from [Link]
Magnusson, I., et al. (1989).[1] "N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans."[1] Metabolism, 38(10), 957-961.[1] (Demonstrates poor NALT utility). Retrieved from [Link]
Fernstrom, J. D., & Fernstrom, M. H. (2007).[1] "Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain." The Journal of Nutrition, 137(6), 1539S-1547S.[1] Retrieved from [Link]
Advanced Chemical Synthesis Applications of L-Tyrosine Disodium Salt
Executive Summary L-Tyrosine is a critical building block in pharmaceutical chemistry, yet its utility is frequently bottlenecked by its poor aqueous solubility (0.45 mg/mL at neutral pH). L-Tyrosine Disodium Salt (CAS 6...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
L-Tyrosine is a critical building block in pharmaceutical chemistry, yet its utility is frequently bottlenecked by its poor aqueous solubility (0.45 mg/mL at neutral pH). L-Tyrosine Disodium Salt (CAS 69847-45-6) overcomes this limitation with a solubility exceeding 100 mg/mL. Beyond simple solubilization, this salt form represents a pre-activated nucleophilic platform . By presenting the phenolate and carboxylate moieties in their ionized states, the disodium salt enables rapid, high-yield O-alkylation and interfacial polymerization reactions that are kinetically unfavorable or operationally difficult with the free base.
This guide details the mechanistic advantages and specific synthetic protocols for utilizing L-Tyrosine Disodium Salt in the production of protected amino acid derivatives, tyrosine-derived polyarylates, and functionalized biomaterials.
Part 1: Physicochemical Advantages & The Nucleophilic Platform
Solubility & Ionization Profile
The primary barrier in tyrosine chemistry is the rigid intermolecular hydrogen bonding network of the zwitterionic free base. The disodium salt disrupts this lattice, offering a solubility increase of >200-fold.
Property
L-Tyrosine (Free Base)
L-Tyrosine Disodium Salt
Solubility (H₂O, 25°C)
~0.45 mg/mL
>100 mg/mL
pH of 1% Solution
5.6 (Isoelectric)
~10.5 - 11.5
Phenolic State
Protonated (-OH)
Deprotonated (-O⁻ Na⁺)
Reactivity
Low Nucleophilicity
High Nucleophilicity (Phenolate)
The Phenolate Advantage
In the disodium salt, the phenolic hydroxyl group (pKa ~10.1) is already deprotonated. This eliminates the need for strong bases (e.g., NaH, NaOMe) during the initial steps of synthesis, preventing potential racemization of the chiral center (
-carbon) that can occur under harsh deprotonation conditions. The pre-formed phenolate is a potent nucleophile ready for immediate attack on alkyl halides or acyl chlorides.
Part 2: Synthesis of O-Alkylated Tyrosine Derivatives
A core application of the disodium salt is the synthesis of O-protected derivatives (e.g., O-benzyl-L-tyrosine), which are essential intermediates in solid-phase peptide synthesis (SPPS) to prevent side-chain branching.
Protocol: Synthesis of O-Benzyl-L-Tyrosine
Objective: Selective O-alkylation using L-Tyrosine Disodium Salt.
Mechanism: Williamson Ether Synthesis via Phenolate Attack.
Materials:
L-Tyrosine Disodium Salt Dihydrate (1.0 eq)
Benzyl Bromide (1.1 eq)
Solvent: Water/Methanol (1:1 v/v) or DMF (for anhydrous conditions)
Copper(II) Sulfate (0.5 eq) – Optional: Used to complex the amine and carboxylate, forcing selectivity strictly to the phenol.
Step-by-Step Methodology:
Dissolution: Dissolve L-Tyrosine Disodium Salt (2.61 g, 10 mmol) in 25 mL of water. The solution will be clear and alkaline (pH ~11).
Chelation (Optional but Recommended): Add CuSO₄·5H₂O (1.25 g, 5 mmol) dissolved in 10 mL water. A dark blue copper-tyrosine complex forms. This "masks" the
-amino and carboxylate groups, leaving the phenolate exposed.
Alkylation: Add Methanol (35 mL) to the reaction vessel. Add Benzyl Bromide (1.3 mL, 11 mmol) dropwise while stirring vigorously.
Reaction: Stir at 25–40°C for 4–6 hours. Monitor consumption of the benzyl bromide via TLC (Hexane:EtOAc 3:1).
Precipitation: The copper complex of the O-benzyl derivative will precipitate. Filter the blue solid.
Decomplexation: Wash the solid with acetone. Resuspend in water and treat with 1M HCl or H₂S gas (industrial) to remove copper.
Isolation: Adjust pH to 5.5 (isoelectric point of O-benzyl-tyrosine). The white product precipitates.[1] Filter, wash with cold water, and dry.[1]
Yield Expectation: 75–85%
Purity: >98% (HPLC)
Figure 1: Chelation-assisted O-alkylation pathway preventing N-alkylation side reactions.
Part 3: Polymer Engineering (Tyrosine-Derived Polyarylates)
Tyrosine-derived polyarylates are a class of biodegradable polymers used in medical implants (e.g., stents).[2] The synthesis relies on Interfacial Polymerization , where the solubility of the disodium salt in the aqueous phase is the key driver.
The Interfacial Polymerization System
This process involves the reaction of a tyrosine-diphenol disodium salt (aqueous phase) with a diacid chloride (organic phase).
Key Components:
Aqueous Phase: L-Tyrosine derivative (e.g., Desaminotyrosyl-tyrosine hexyl ester) converted to its Disodium Salt form.
Organic Phase: Adipoyl chloride or Sebacoyl chloride dissolved in Methylene Chloride (DCM).
Catalyst: Phase transfer catalyst (e.g., Tetrabutylammonium bromide).
Reaction Workflow
Salt Formation: The tyrosine-diphenol monomer is dissolved in water containing exactly 2.0 equivalents of NaOH. This generates the Disodium Phenolate species in situ. Note: Using pre-manufactured high-purity disodium salt ensures exact stoichiometry and reduces batch-to-batch pH variability.
Emulsification: The aqueous salt solution is vigorously stirred with the DCM phase containing the diacid chloride.
Polycondensation: The phenolate ions at the interface attack the acyl chloride groups, forming ester linkages.
Purification: The polymer remains in the organic phase, while NaCl byproducts remain in the water. The polymer is precipitated in isopropanol.
Why the Salt Matters:
Using the disodium salt ensures that the nucleophile (phenolate) is concentrated in the aqueous phase but active at the interface. If the protonated phenol were used, it would partition into the organic phase or remain inactive, preventing high-molecular-weight polymer formation.
Figure 2: Interfacial polymerization mechanism relying on the aqueous solubility of the tyrosine disodium salt.
Part 4: Critical Handling & Storage
The disodium salt is hygroscopic and sensitive to CO₂ absorption (which lowers pH and precipitates the free base).
Storage: Store at +2°C to +8°C in tightly sealed containers under nitrogen or argon.
Buffer Preparation: When preparing stock solutions, use degassed water to prevent carbonate formation.
Stability: Solutions are stable at 4°C for 1–2 weeks but should be sterile-filtered (0.22 µm) to prevent bacterial degradation, as tyrosine is a nutrient source.
References
Sigma-Aldrich. L-Tyrosine disodium salt dihydrate Product Information & Solubility Data.Link
Bezwada, R. S., et al. (1997). "Poly(arylate)s and poly(carbonate)s derived from amino acids." United States Patent 5,658,995.
Kohn, J., & Langer, R. (2004). "Bio-resorbable and biodegradable tyrosine-derived polyarylates." Biomaterials.[3][4][5] (Foundational work on tyrosine-derived polymers).[3][6]
BenchChem. Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide.Link
National Institutes of Health (NIH). Tyrosine-selective protein alkylation using pi-allylpalladium complexes. PubMed. Link
ChemicalBook. L-Tyrosine Disodium Salt Properties and CAS 122666-87-9 Data.Link
Abstract L-Tyrosine is a critical amino acid for cell culture media (e.g., hybridoma mAb production) and enzymatic assays.[1] However, its utility is frequently bottlenecked by its extremely poor solubility in water at n...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
L-Tyrosine is a critical amino acid for cell culture media (e.g., hybridoma mAb production) and enzymatic assays.[1] However, its utility is frequently bottlenecked by its extremely poor solubility in water at neutral pH (~0.45 mg/mL).[1] This guide details the protocol for preparing high-concentration (up to 100 mg/mL ) stock solutions using the L-Tyrosine Disodium Salt form. We provide two distinct workflows: dissolving the commercial disodium salt (Method A) and in situ generation using L-Tyrosine free base and Sodium Hydroxide (Method B).[1]
The Solubility Challenge & Chemical Logic
To prepare a stable stock solution, one must understand the ionization behavior of L-Tyrosine.[1]
The Problem: At neutral pH (6.5–7.5), L-Tyrosine exists primarily as a zwitterion with low net charge, leading to aggregation and precipitation.[1]
The Solution: Elevating the pH > 10.5 deprotonates both the carboxylic acid (
) and the phenolic hydroxyl group (), creating a dianion (Disodium form).[1] This charge repulsion prevents aggregation, increasing solubility by over 200-fold.[1]
Mechanism Visualization
The following diagram illustrates the chemical transformation required for solubility.
Figure 1: Chemical pathway for solubilizing L-Tyrosine via pH adjustment.[1]
Material Specifications
Reagent
Grade
MW ( g/mol )
Storage
L-Tyrosine Disodium Salt Dihydrate
BioReagent / Cell Culture
~261.19*
2–8°C, Desiccated
L-Tyrosine (Free Base)
USP / EP
181.19
RT, Dark
Sodium Hydroxide (NaOH)
1.0 N or 5.0 N Solution
40.00
RT, Corrosive Cabinet
Water
WFI or Ultrapure (18.2 MΩ)
18.02
RT
*Note: Always verify the MW on your specific product label.[1] Anhydrous disodium salt MW is ~225.15 g/mol .[1][2]
Protocol A: Using Commercial L-Tyrosine Disodium Salt
Best for: Consistency, ease of use, and avoiding extreme exothermic reactions.[1]
Target Concentration: 100 mM (approx. 26 mg/mL) or up to 100 mg/mL max.
Weighing: Weigh the L-Tyrosine Disodium Salt quickly.
Critical: The salt is hygroscopic .[1] Minimize exposure to air to prevent clumping and weighing errors.[1]
Dissolution:
Add the powder to a beaker containing approx. 80% of the final volume of Ultrapure water.[1]
Do not heat.[1][3] The salt should dissolve readily at room temperature with gentle stirring.[1]
Note: The pH will naturally be high (approx.[1] pH 10–11). Do not adjust pH downward, or the free base will precipitate.[1]
Final Volume: Transfer to a volumetric flask or graduated cylinder and bring to final volume with water.
Sterilization: Filter immediately through a 0.22 µm PES or PVDF membrane .[1]
Warning: Do not autoclave.[1] High heat at alkaline pH can cause degradation (browning/oxidation).[1]
Protocol B: In Situ Generation (Free Base + NaOH)
Best for: When the disodium salt is unavailable or for custom buffer formulations.[1]
Concept: You are chemically converting the insoluble free base into the soluble sodium salt.[1]
Step-by-Step Procedure
Preparation: Calculate the mass of L-Tyrosine Free Base (MW 181.19).
Solvent Preparation: Prepare a 0.2 M NaOH solution (or 2 equivalents relative to Tyrosine).[1]
Stoichiometry Rule: You need 2 moles of NaOH for every 1 mole of L-Tyrosine to fully form the disodium salt.
Dissolution:
Add the L-Tyrosine free base powder to the NaOH solution.
Stir gently.[1] The solution may initially appear cloudy but will clear as the reaction proceeds.[1]
Troubleshooting: If it does not clear, add 5N NaOH dropwise until clear.[1] Avoid "overshooting" pH > 12 if possible, as this can be harsh on downstream cell cultures.[1]
Volume Adjustment: Bring to final volume with water.
Sterilization: Filter sterilize (0.22 µm).
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for L-Tyrosine stock preparation.
Critical Quality Attributes & Troubleshooting
Stability & Storage[1][2][4][5][6]
Temperature: Store liquid stocks at 2–8°C . Do not freeze (precipitation risk).[1]
Light: L-Tyrosine is light-sensitive. Store in amber bottles or wrap containers in foil.
Shelf Life: 3–6 months if sterile and protected from light.[1]
Oxidation: If the solution turns yellow or brown , it has oxidized (formation of melanin-like pigments).[1] Discard immediately.
Common Pitfalls
Observation
Root Cause
Corrective Action
Precipitation upon dilution
"pH Shock"
When adding this high-pH stock to neutral media, add slowly with rapid stirring.[1] Ensure the media buffering capacity is sufficient to handle the pH shift.[1]
Powder clumps during weighing
Hygroscopicity
The disodium salt absorbs moisture rapidly.[1] Keep the bottle tightly sealed and weigh in a low-humidity environment.[1]
Solution remains cloudy (Method B)
Insufficient Base
The pH is likely < 10.[1] Add small aliquots of concentrated NaOH until clear.
References
PubChem. Compound Summary: L-Tyrosine Disodium Salt.[1][2] National Library of Medicine.[1]
[Link][1]
Hitchcock, D. I. (1924).[1][4] "The Solubility of Tyrosine in Acid and in Alkali." The Journal of General Physiology, 6(6), 747–757.[1][4]
[Link]
Application Note: Precision Preparation of L-Tyrosine Disodium Salt Stocks for Cell Culture
Abstract & Scope L-Tyrosine is a critical amino acid for protein synthesis and a precursor for catecholamines in mammalian cell culture (e.g., CHO, HEK293).[1][2] However, its utility in concentrated feed media is severe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
L-Tyrosine is a critical amino acid for protein synthesis and a precursor for catecholamines in mammalian cell culture (e.g., CHO, HEK293).[1][2] However, its utility in concentrated feed media is severely limited by the poor solubility of its free base form at neutral pH (~0.45 g/L).[1][2] To overcome this, researchers utilize L-Tyrosine Disodium Salt , which offers solubility >100 g/L.[1][2]
This Application Note provides a rigorous framework for calculating the precise molarity of L-Tyrosine Disodium Salt, correcting for hydration states and sodium counter-ions. It includes a validated protocol for preparing high-concentration alkaline stocks to prevent precipitation during media formulation.[2]
Scientific Background: The Solubility Challenge
The Chemistry of Precipitation
L-Tyrosine behaves as a zwitterion.[2] Its solubility is pH-dependent, reaching a minimum at its isoelectric point (pI ≈ 5.66).[1][2]
Neutral pH (7.0–7.4): Solubility is extremely low (~0.45 g/L).[1][2]
Alkaline pH (>10.5): Deprotonation of the phenolic hydroxyl group and the amino group increases polarity, drastically enhancing solubility.[1][2]
The Disodium Salt form takes advantage of this by providing the tyrosine molecule pre-associated with two sodium ions, yielding an inherently alkaline and highly soluble solution upon dissolution.[1]
Visualizing the Solubility Pathway
The following logic flow illustrates the decision-making process for selecting the correct tyrosine form based on required concentration.
Figure 1: Decision matrix for selecting L-Tyrosine source material based on concentration requirements.
Calculations & Stoichiometry
To achieve a specific molarity of L-Tyrosine, one cannot simply swap the free base mass for the salt mass.[2] The molecular weight (MW) difference must be accounted for to avoid under-dosing.[1][2]
Molecular Weight Reference Table
Note: Always verify the specific MW on your reagent bottle, as hydration states (xH₂O) vary by lot.[1]
Weighing: Weigh 2.61 g of L-Tyrosine Disodium Salt Dihydrate into a sterile beaker.
Dissolution: Add approximately 80 mL of Milli-Q water.
Critical Note: Do not add the full 100 mL yet.[1][2]
Stir gently.[1][2] The salt should dissolve rapidly.[1][2] The solution will naturally be alkaline (pH ~10–11).[1][2]
pH Verification (Do NOT Adjust Down):
Measure the pH.[1][2][7][9][10] It should be >10.[1][2]
WARNING: Do not attempt to adjust the pH to 7.0. If you lower the pH of this concentrated (100 mM) solution to neutral, the tyrosine will precipitate immediately (Solubility limit at pH 7 is ~2.5 mM).[1][2]
Volume Adjustment: Add Milli-Q water to bring the final volume to 100 mL .
Sterilization: Filter immediately through a 0.22 µm PES filter into a sterile bottle.
Storage: Store at 2–8°C. Protect from light.
Critical Application Considerations
Sodium Contribution
Using the disodium salt adds sodium ions to your media.[1][2]
Calculation: 100 mM Tyrosine Disodium adds 200 mM Na⁺ to the stock solution.[1][2]
Impact: When diluting this stock 1:100 into media (final conc: 1 mM Tyrosine), you add 2 mM Na⁺.[1][2] This is generally negligible for osmolarity (standard media is ~140-150 mM Na⁺), but must be tracked for high-concentration feeds.[1][2]
Bioreactor Addition Strategy
Because the stock solution is highly alkaline (pH >10), adding it to a bioreactor requires care to avoid local pH spikes that could damage cells or precipitate other components (like Calcium/Magnesium).[1][2]
Recommended Workflow:
Slow Addition: Add the stock solution slowly to the bioreactor or media prep vessel.
High Agitation: Ensure vigorous mixing at the addition point to rapidly dilute the alkalinity.
Automatic pH Control: Allow the bioreactor's CO₂ or acid pumps to compensate for the slight pH rise.[1][2]
Workflow Diagram: Safe Addition
Figure 2: Safe addition strategy to prevent local precipitation or pH shock.[1][2]
References
PubChem. (2023).[1][2] L-Tyrosine Disodium Salt Compound Summary. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]
optimal concentration of L-tyrosine disodium for CHO cell growth
Application Note: Optimizing L-Tyrosine Disodium Concentration for High-Density CHO Cell Perfusion & Fed-Batch Cultures ) and Integral Viable Cell Density (IVCD). Abstract L-Tyrosine is a critical, rate-limiting amino ac...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimizing L-Tyrosine Disodium Concentration for High-Density CHO Cell Perfusion & Fed-Batch Cultures
) and Integral Viable Cell Density (IVCD).
Abstract
L-Tyrosine is a critical, rate-limiting amino acid in the production of monoclonal antibodies (mAbs) due to its high frequency in immunoglobulin sequences. However, its poor solubility in neutral aqueous buffers (~0.45 g/L) historically necessitated separate high-pH feeds, introducing process variability and pH spikes.[1] This guide details the application of L-Tyrosine Disodium Salt Dihydrate , which offers solubility up to 100 g/L, enabling the formulation of highly concentrated, neutral-pH feeds. We present a protocol to determine the optimal residual concentration—typically maintained between 1.0 and 5.0 mM —to prevent autophagy-induced cell death while maximizing titer.
Introduction: The Tyrosine Bottleneck
In Chinese Hamster Ovary (CHO) cell metabolism, Tyrosine is not merely a building block; it is a metabolic checkpoint. Depletion of Tyrosine (< 0.5 mM) triggers the GCN2 stress response pathway and inhibits mTORC1 , leading to translational arrest, autophagy, and the incorporation of non-cognate amino acids (sequence variants) into the therapeutic protein.
Standard L-Tyrosine precipitates at neutral pH, forcing process engineers to use "Alkaline Feeds" (pH > 11.0). These feeds cause localized pH spikes in the bioreactor, triggering cell aggregation and base-addition loop instability. The Disodium Salt variant resolves this by retaining high solubility at physiological pH (after adjustment), allowing for a simplified "Single Feed" strategy.
Mechanism of Action & Metabolic Pathway
To optimize concentration, one must understand the intracellular fate of Tyrosine. It is partitioned between protein synthesis (high demand in mAb producers) and catabolic overflow.
Figure 1: Metabolic fate of Tyrosine in CHO cells. Maintaining the intracellular pool prevents mTOR inactivation and subsequent autophagic cell death.
Experimental Protocol: Optimization of Tyrosine Concentration
This protocol uses a Design of Experiment (DoE) approach to identify the critical lower limit (starvation) and the saturation point (waste) for your specific clone.
Phase 1: Preparation of High-Concentration Neutral Stock
Objective: Create a 300 mM (approx. 78 g/L) Tyrosine feed that is pH-neutral.
Weighing: Weigh 78.3 g of L-Tyrosine Disodium Salt Dihydrate (MW ~261.19 g/mol ).
Dissolution: Add to 0.8 L of Milli-Q water.
Note: The solution will initially be alkaline (pH ~10-11) due to the disodium form.
Neutralization: Slowly add 5M HCl (or H3PO4 if phosphate is compatible) while mixing to bring pH to 7.4 ± 0.2 .
Critical Step: Unlike free L-Tyrosine, the disodium form remains soluble at this concentration at pH 7.4.
Final Volume: Top up to 1.0 L.
Sterilization: Filter through a 0.22 µm PVDF membrane.
Phase 2: Fed-Batch Optimization (DoE)
System: 250 mL Shake Flasks or Ambr® 250 Bioreactors.
Basal Media: Chemically Defined CHO media (Tyrosine free or low concentration).
Experimental Arms:
Control: Standard Alkaline Feed (Separate Tyrosine feed).
Arm A (Low): Maintain residual Tyr at 0.5 - 1.0 mM .
Arm B (Medium): Maintain residual Tyr at 2.0 - 4.0 mM .
Arm C (High): Maintain residual Tyr at 6.0 - 8.0 mM .
Workflow:
Figure 2: Feedback loop for maintaining precise residual concentrations using high-solubility neutral feed.
Data Analysis & Expected Results
The following table summarizes the expected impact of varying residual Tyrosine concentrations based on typical high-producing CHO clones (e.g., CHO-K1, CHO-DG44).
Parameter
Low Range (< 1 mM)
Optimal Range (2 - 5 mM)
High Range (> 8 mM)
Solubility
N/A
Excellent (as Disodium)
Risk of precipitation if pH drifts
Specific Productivity ()
Reduced (Translational stalling)
Maximized
Plateau (No additional benefit)
Sequence Variants
High Risk (Phe for Tyr substitution)
< 0.1% (Undetectable)
< 0.1%
Cell Viability
Rapid drop after Day 8 (Autophagy)
Sustained > 90% until harvest
Slight osmotic stress possible
Lactate Metabolism
Often shifts to consumption
Balanced
No significant impact
Key Insight: Operating at the "High" range (>8 mM) provides no biological benefit and increases the osmolality of the culture, potentially reducing growth rate. The "Sweet Spot" is maintaining 2-4 mM , which provides a safety buffer against depletion between feeds without burdening the cells with excess salt.
Troubleshooting & Tips
Color Change: Tyrosine solutions can oxidize and turn yellow/brown over time. Store the 300 mM stock at 2-8°C protected from light. Discard if dark brown.
Precipitation: If precipitation occurs upon adding the neutral stock to the bioreactor, check the bioreactor mixing time. Although soluble, a high-concentration bolus needs rapid dispersion to prevent local saturation.
Analysis: Use HPLC (Amino Acid Analysis) for precise quantification. Bio-analyzers (e.g., Nova Flex) often have high error margins for Tyrosine; validate them against HPLC.
References
Sigma-Aldrich. L-Tyrosine Disodium Salt Dihydrate Product Information. Retrieved from
Zimmer, A., et al. (2014). "Improvement and Simplification of Fed-Batch Bioprocesses with a Highly Soluble Phosphotyrosine Sodium Salt."[2] Journal of Biotechnology, 186, 110–118.[2] Link[2]
Tang, Y., et al. (2019). "Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures." Applied Microbiology and Biotechnology, 103, 6483–6494. Link
Evonik Health Care. Enhancing the solubility of L-Tyrosine in cell culture media applications.Link
Halliwell, B. (2006). "Reactive Species and Antioxidants. Redox Biology Is a Fundamental Theme of Aerobic Life." Plant Physiology, 141(2). Link
Application Notes and Protocols for Dissolving L-Tyrosine Disodium Salt in Neutral pH Buffers
For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of L-Tyrosine Solubility L-tyrosine, a critical amino acid in protein synthesis and cellular metabolism, presents a significant...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of L-Tyrosine Solubility
L-tyrosine, a critical amino acid in protein synthesis and cellular metabolism, presents a significant challenge in formulation science due to its poor solubility in aqueous solutions at a neutral pH.[1][2] With a solubility of less than 0.5 g/L in water at neutral pH, researchers often face difficulties in preparing concentrated stock solutions for applications such as cell culture media, drug formulation, and biochemical assays.[1] This limitation can complicate experimental design and manufacturing processes. The inherent low solubility of L-tyrosine stems from its isoelectric point of approximately 5.63, at which the molecule has a net zero charge, minimizing its interaction with water molecules.[3]
To overcome this, L-tyrosine is often dissolved in solutions with extreme pH values (either highly acidic or alkaline), which can be detrimental to sensitive biological systems and downstream applications.[3] A highly effective and widely used alternative is the salt form of L-tyrosine, specifically L-tyrosine disodium salt. This salt form demonstrates significantly enhanced aqueous solubility, offering a practical solution for achieving physiologically relevant concentrations at neutral pH.[3][4] This document provides a detailed guide to the methods and best practices for dissolving L-tyrosine disodium salt in neutral pH buffers.
Physicochemical Properties: L-Tyrosine vs. L-Tyrosine Disodium Salt
A fundamental understanding of the physicochemical properties of both L-tyrosine and its disodium salt is crucial for successful dissolution. The key difference lies in their ionization state and resulting interaction with water.
The disodium salt form, by replacing the protons on the carboxylic acid and phenolic hydroxyl groups with sodium ions, becomes a readily ionizable compound in water, which dramatically increases its solubility.
Dissolution Workflow for L-Tyrosine Disodium Salt
The following diagram illustrates the general workflow for preparing a neutral pH solution of L-tyrosine disodium salt.
Caption: Workflow for preparing a neutral pH L-tyrosine solution.
Detailed Protocol for Dissolving L-Tyrosine Disodium Salt in a Neutral pH Buffer
This protocol provides a step-by-step method for preparing a stock solution of L-tyrosine disodium salt in a common biological buffer, such as Phosphate-Buffered Saline (PBS), and adjusting it to a neutral pH.
Materials:
L-Tyrosine Disodium Salt Dihydrate
Phosphate-Buffered Saline (PBS), pH 7.4, or other desired buffer
1 M Hydrochloric Acid (HCl)
Deionized water
Calibrated pH meter
Magnetic stirrer and stir bar
Volumetric flasks and graduated cylinders
0.22 µm sterile syringe filter
Protocol:
Initial Buffer Preparation: Prepare the desired volume of your chosen buffer (e.g., PBS). It is advisable to start with approximately 80-90% of the final target volume to leave room for pH adjustment.
Weighing the Salt: Accurately weigh the required amount of L-tyrosine disodium salt dihydrate.
Dissolution:
Place the buffer on a magnetic stirrer and add the stir bar.
Slowly add the weighed L-tyrosine disodium salt to the vortex of the stirring buffer.
Continue stirring until the salt is completely dissolved. The solution should be clear and free of particulates. L-tyrosine disodium salt is readily soluble in water and aqueous buffers.[4]
Initial pH Measurement: Once dissolved, measure the pH of the solution using a calibrated pH meter. The initial pH will be alkaline, typically in the range of 10.5-12.0.[6]
pH Adjustment to Neutral:
While continuously stirring, slowly add 1 M HCl dropwise to the solution to lower the pH.
Monitor the pH closely. As the pH approaches the pKa of the amino group (~9.21) and the isoelectric point of L-tyrosine (~5.63), the risk of precipitation increases, although this is less of a concern with the salt form at reasonable concentrations.[3]
Continue titrating until the desired neutral pH (e.g., 7.2-7.4) is reached.
Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a volumetric flask and add the buffer to reach the final desired volume (QS).
Sterilization and Storage:
For sterile applications, filter the final solution through a 0.22 µm sterile filter.[7]
It is recommended to use aqueous solutions of L-tyrosine sodium salt fresh or store them for no more than one day.[8] For longer-term storage, aliquoting and freezing at -20°C may be possible, but stability should be validated for the specific application.
Troubleshooting and Key Considerations
Precipitation upon pH Adjustment: If precipitation occurs during the addition of acid, it may indicate that the concentration is too high for the final pH and temperature.[9] Consider preparing a more dilute solution. Concentrations of tyrosine disodium salt above 1 g/L in feeds have been reported to induce precipitation.[10]
Gentle Heating: If dissolution is slow, gentle warming of the solution (not exceeding 50-60°C) can be employed to aid the process.[11] However, allow the solution to cool to room temperature before final pH adjustment and use, and check for any precipitation upon cooling.[11]
Buffer Choice: The choice of buffer can influence the solubility and stability of the final solution. Common biological buffers like PBS and HEPES are generally suitable.
Alternative Strategies for High-Concentration Neutral pH Tyrosine Solutions
For applications requiring very high concentrations of tyrosine at neutral pH where even the disodium salt may be limiting, several alternative approaches can be considered:
N-Acetyl-L-Tyrosine (NALT): This derivative has enhanced solubility and stability compared to L-tyrosine.[11] It is a viable option for preparing more concentrated stock solutions.[11]
Dipeptides: Using dipeptides containing L-tyrosine, such as glycyl-L-tyrosine, can significantly increase solubility at neutral pH.[1][2] These dipeptides can be up to 50 times more soluble than free L-tyrosine.[1] This is a common strategy in industrial cell culture applications to avoid pH spikes and the need for separate alkaline feeds.[1][12]
Phospho-Tyrosine Disodium Salt: This is another modified form of tyrosine with improved solubility at neutral pH, also used to simplify fed-batch processes in cell culture.[10][12]
The decision-making process for choosing the appropriate method is outlined below:
Caption: Decision tree for selecting a tyrosine dissolution method.
Conclusion
The use of L-tyrosine disodium salt is a robust and effective method for preparing neutral pH solutions of this essential amino acid, overcoming the significant solubility limitations of its free form. By following the detailed protocol and considering the key technical points outlined in this guide, researchers can confidently prepare stable and accurate L-tyrosine solutions for a wide range of scientific applications. For particularly high-concentration needs, chemically modified derivatives like N-Acetyl-L-tyrosine and dipeptides offer excellent alternatives.
References
ResearchGate. (n.d.). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Retrieved from [Link]
Cell Culture Dish. (2019, February 26). New Chemical Modification of L-Tyrosine and L-Cysteine Increase Solubility and Stability and Permit Single Feed Strategies. Retrieved from [Link]
Google Patents. (n.d.). US6294579B1 - Method for improving delivery of tyrosine supplementation.
ResearchGate. (2025, June 22). Please help! How to prepare L-tyrosine solution? Retrieved from [Link]
ResearchGate. (2015, March 26). How can I prepare L-Tyrosine solution? Retrieved from [Link]
Chemistry Stack Exchange. (2020, July 11). The Solubility of Tyrosine. Retrieved from [Link]
Cell Culture Dish. (n.d.). Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications. Retrieved from [Link]
Wikipedia. (n.d.). Tyrosine. Retrieved from [Link]
Cell Culture Dish. (2019, June 13). Innovative Chemicals for Process Intensification in Cell Culture Media. Retrieved from [Link]
Journal of Chemical & Engineering Data. (n.d.). Solubilities of l-Cystine, l-Tyrosine, l-Leucine, and Glycine in Their Water Solutions. Retrieved from [Link]
LookChem. (n.d.). Cas 60-18-4,L-Tyrosine. Retrieved from [Link]
ResearchGate. (2025, August 8). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Retrieved from [Link]
Baishixing Co.,Ltd. (n.d.). L-Tyrosine Disodium Salt Supplier 122666-87-9. Retrieved from [Link]
using L-tyrosine disodium in chemically defined media (CDM)
Application Note: High-Concentration L-Tyrosine Delivery in Chemically Defined Media (CDM) Executive Summary L-Tyrosine is a critical, rate-limiting amino acid in the production of monoclonal antibodies (mAbs) and recomb...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Concentration L-Tyrosine Delivery in Chemically Defined Media (CDM)
Executive Summary
L-Tyrosine is a critical, rate-limiting amino acid in the production of monoclonal antibodies (mAbs) and recombinant proteins. Its utility in high-performance Chemically Defined Media (CDM) is historically restricted by the poor solubility of the free base form (~0.45 g/L at pH 7.0), necessitating separate high-pH feeds that complicate process control.
This guide details the application of L-Tyrosine Disodium Salt Dihydrate (CAS: 122666-87-9), which exhibits solubility >100 g/L. By utilizing this salt, researchers can formulate neutral-pH, highly concentrated feeds, reducing reactor volume dilution and eliminating the need for separate alkaline pumps.
Scientific Background & Mechanism
The "Tyrosine Cap" in Bioprocessing
In fed-batch cultures, Tyrosine consumption often outpaces supply because it cannot be concentrated in neutral feeds. Traditional methods involve dissolving L-Tyrosine in 1N NaOH (pH >11) and feeding it separately. This introduces:
pH Spikes: Localized alkalinity can damage cells or precipitate other media components (e.g., calcium phosphates).
Process Complexity: Requires an extra pump and control loop.
Volume Dilution: Low solubility requires large liquid volumes to deliver sufficient mass.
Solution: Disodium Salt Dihydrate
The disodium salt replaces the hydrogen atoms on the carboxyl group and the phenolic hydroxyl group with sodium ions. This ionic modification dramatically alters the hydration shell of the molecule, allowing it to dissolve readily in water without extreme acidification or alkalization of the solvent prior to addition (though the salt itself is alkaline).
The following diagram illustrates the dissociation pathway. The disodium salt releases Tyrosine directly into the media, but the accompanying Na+ ions must be accounted for in osmolality calculations.
Figure 1: Dissociation pathway of L-Tyrosine Disodium Salt. The salt rapidly dissociates into soluble tyrosinate and sodium ions. At physiological pH (7.0-7.4), the tyrosinate accepts protons from the buffer to form the bioavailable zwitterionic L-Tyrosine.
Application Protocols
Protocol A: Preparation of 100 g/L Stock Solution
Use this protocol to create a "spike" solution for existing bioreactors.
Materials:
L-Tyrosine Disodium Salt Dihydrate (Cell Culture Grade).[1][2]
Water for Injection (WFI).
Magnetic stirrer and heater (optional, solubility is high even at RT).
Step-by-Step:
Calculate Mass: To achieve a molar equivalent of 100 g/L free L-Tyrosine, you must adjust for the molecular weight difference.
Example: 100 g × (261.19 / 181.19) = 144.15 g of Disodium Salt Dihydrate.
Dissolution:
Fill vessel with 80% final volume of WFI.
Slowly add the calculated mass of Disodium Salt while stirring.
Note: The solution will become alkaline (pH ~10-11). Do not adjust pH yet.
Stabilization (Optional): If this stock is to be stored, maintain it at this high pH. L-Tyrosine is most stable in stock form at pH >10.
Sterilization: Filter sterilize using a 0.22 µm PVDF or PES membrane.
Protocol B: Integration into Neutral pH Concentrated Feed
Use this protocol when formulating a complex feed (e.g., Glucose + Amino Acids) to keep the entire feed at neutral pH.
Logic: The alkalinity of the Tyrosine Disodium Salt can be used to "self-buffer" acidic components like L-Cysteine HCl or acidic forms of amino acids.
Figure 2: Strategic addition of L-Tyrosine Disodium Salt during feed formulation. Adding the alkaline salt to acidic amino acid slurries aids dissolution of both components without excessive external base addition.
Procedure:
Dissolve acidic amino acids (L-Cysteine HCl, L-Histidine HCl) in WFI. The pH will drop significantly.
Add L-Tyrosine Disodium Salt Dihydrate. The pH will rise.
Monitor clarity. If the solution remains cloudy, ensure pH is not in the "danger zone" (pH 4–6 is often the point of lowest solubility for many amino acids).
Adjust final pH to 7.0–7.4 using HCl or NaOH.
Critical Check: Ensure no precipitation occurs upon returning to neutral pH. The disodium salt allows high concentrations, but the overall solubility limit of the mix must be respected.
The disodium salt adds 2 moles of Na+ for every 1 mole of Tyrosine.
Impact: High sodium can induce osmotic stress, potentially altering glycosylation patterns (e.g., higher mannose species).
Mitigation: Reduce NaCl concentration in the basal media or other feed components to compensate for the sodium introduced by the Tyrosine source.
Precipitation Risks
While the salt is soluble, adding it rapidly to a highly acidic buffer (pH < 3) can cause the free base L-Tyrosine to precipitate out before it disperses.
Corrective Action: Add the salt solution slowly to the bioreactor (sub-surface addition is preferred) to ensure rapid mixing and dilution.
Color Change
L-Tyrosine is susceptible to oxidation, turning solutions yellow/brown.
Prevention: Store stocks protected from light. Disodium salt solutions are stable at 2-8°C but should be used within 2-4 weeks if not frozen.
References
PubChem. Tyrosine disodium dihydrate (Compound Summary). National Library of Medicine. Available at: [Link]
Hagen, R. et al. (2017). Simplification of Fed-Batch Processes with a Single-Feed Strategy. BioProcess International. Available at: [Link]
Application Note: Strategies for Incorporating L-Tyrosine Disodium into Peptide Manufacturing Protocols
Abstract L-Tyrosine is a critical amino acid for both recombinant peptide expression and chemical synthesis, yet its utility is severely hampered by poor aqueous solubility (0.45 g/L at neutral pH).[1] This limitation of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
L-Tyrosine is a critical amino acid for both recombinant peptide expression and chemical synthesis, yet its utility is severely hampered by poor aqueous solubility (0.45 g/L at neutral pH).[1] This limitation often necessitates extreme pH adjustments or massive volume expansions, introducing process variability and precipitation risks.
This guide details the incorporation of L-Tyrosine Disodium Salt Dihydrate (L-Tyr-Na₂), a highly soluble derivative (~100 g/L), into peptide manufacturing. We present two distinct workflows:
Upstream Bio-Processing: High-concentration media feed protocols for recombinant peptide production (e.g., CHO/E. coli systems).
Chemical Synthesis: Utilizing L-Tyr-Na₂ as a superior starting material for the synthesis of N-protected derivatives (e.g., Fmoc-Tyr-OH) via Schotten-Baumann conditions.
Part 1: Material Science & Solubility Mechanics
Understanding the ionization state is critical for successful incorporation. Standard L-Tyrosine exists as a zwitterion at neutral pH, leading to crystal lattice stability and insolubility. The Disodium salt creates a phenolate and carboxylate anion, disrupting this lattice and increasing solubility by >200-fold.
Table 1: Comparative Physicochemical Properties
Property
L-Tyrosine (Free Base)
L-Tyrosine Disodium Salt Dihydrate
CAS Number
60-18-4
69847-45-6
Solubility (Water, 25°C)
~0.45 g/L (pH 6-7)
>100 g/L (pH ~10-11)
pH of 1% Solution
5.6 - 6.5
10.5 - 11.5
Primary Application
Basal media component
Concentrated Feed / Chemical Precursor
Handling Risk
Precipitation shocks
Hygroscopic / Alkaline burns
Part 2: Protocol for Recombinant Peptide Production (Upstream)
Context: In fed-batch processes for biologics (e.g., Insulin, GLP-1 analogs), Tyrosine depletion limits titer. Adding acidic Tyrosine shots causes pH spikes and precipitation.[1] L-Tyr-Na₂ allows for neutral-pH-compatible, high-concentration feeds.
Figure 1: Workflow for preparing high-concentration Tyrosine feeds without precipitation shocks.
Detailed Protocol: Preparation of 100 mM Tyrosine Feed Stock
Reagents:
L-Tyrosine Disodium Salt Dihydrate (MW: ~261.19 g/mol )
Water for Injection (WFI)
Equipment: Magnetic stirrer, pH meter, 0.22 µm PES filter.
Step-by-Step:
Calculation: To prepare 1 L of 100 mM stock (approx. 26.1 g/L), weigh 26.12 g of L-Tyr-Na₂.
Note: Theoretical max solubility is higher, but 100 mM is safe for stability.
Dissolution: Add the salt to 800 mL of WFI under gentle stirring at room temperature (20-25°C).
Observation: The solution should turn clear rapidly. The pH will be naturally high (~10.5-11.0).
pH Check (Do NOT Acidify): Do not attempt to adjust pH to 7.0 in the stock solution; this will cause immediate precipitation of free L-Tyrosine. Maintain pH > 10.0 to keep the phenolate form active.
Volume Adjustment: Top up to 1 L with WFI.
Sterilization: Filter through a 0.22 µm Polyethersulfone (PES) membrane. Nylon is not recommended due to high alkalinity.
Bioreactor Addition: Add to the bioreactor slowly. The high dilution factor and buffering capacity of the culture media (e.g., HEPES/Bicarbonate) will instantly neutralize the small volume of alkaline feed, converting the Tyrosine to its soluble physiological form without creating local precipitation zones.
Part 3: Protocol for Chemical Synthesis (Precursor Conversion)
Context: L-Tyr-Na₂ cannot be used directly in standard Solid Phase Peptide Synthesis (SPPS) because it lacks N-terminal protection (e.g., Fmoc/Boc) and the side chain is unprotected. However, it is an excellent low-cost precursor for synthesizing Fmoc-Tyr-OH or Fmoc-Tyr(tBu)-OH in aqueous conditions (Schotten-Baumann), avoiding the need to dissolve free Tyrosine in massive volumes of basic water.
Workflow Diagram: Chemical Conversion (Schotten-Baumann)
Figure 2: Using L-Tyr-Na₂ as a soluble precursor for Fmoc-protection.
Protocol: Synthesis of Fmoc-L-Tyrosine (Free OH)
Rationale: Using the disodium salt eliminates the step of neutralizing L-Tyrosine with NaOH, ensuring accurate stoichiometry and faster reaction kinetics.
Preparation of Aqueous Phase:
Dissolve 10 mmol (2.61 g) of L-Tyrosine Disodium Salt in 20 mL of water.
Advantage:[2][3] No extra NaOH is needed initially; the solution is already basic.
Preparation of Organic Phase:
Dissolve 10 mmol (3.37 g) of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in 20 mL of Dioxane or THF.
Coupling:
Cool the aqueous solution to 0°C.
Add the organic phase dropwise over 30 minutes.
Monitor pH.[4] As the amine reacts, the pH may drop. Maintain pH at 9.0–10.0 by adding small aliquots of 10% Na₂CO₃ if necessary.
Work-up:
Stir for 2 hours at room temperature.
Wash the reaction mixture with Diethyl Ether (removes unreacted Fmoc-OSu).
Acidification: Slowly add 1N HCl to the aqueous layer until pH reaches 2.0.
Precipitation: The Fmoc-Tyr-OH will precipitate as a white solid.
Isolation: Filter, wash with acidic water, and dry in vacuo.
Yield: Typically >90% due to the high solubility of the starting material ensuring complete availability for the reaction.
Part 4: Quality Control & Troubleshooting
HPLC Analysis
When analyzing L-Tyr-Na₂ raw material or feeds, standard Reverse Phase HPLC (C18) is used.
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Note: The salt dissociates immediately in the mobile phase. The retention time will match standard L-Tyrosine.
Common Issues & Solutions
Issue
Probable Cause
Corrective Action
Precipitation in Stock Solution
pH dropped below 9.5 due to CO₂ absorption.
Store under N₂ or Ar atmosphere. Use fresh WFI.
Precipitation in Bioreactor
Feed rate too fast; local concentration exceeded solubility limit.
Reduce feed rate. Ensure high agitation (RPM) at injection point.
Color Change (Yellow/Brown)
Oxidation of phenolate anion.
Protect from light and oxygen. Use opaque vessels.
Clumping of Powder
Hygroscopic nature of disodium salt.
Store in desiccator. Do not leave containers open.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 100877, Disodium L-tyrosinate. Retrieved from [Link]
Technical Support Center: L-Tyrosine Disodium Feed Optimization
Status: Operational Operator: Senior Application Scientist Topic: High-Solubility Amino Acid Feed Strategies (L-Tyrosine Disodium Salt) Introduction: The Solubility Paradox Welcome to the technical support hub. If you ar...
Welcome to the technical support hub. If you are here, you likely faced a specific bottleneck: L-Tyrosine depletion in your CHO process is limiting titer, but you cannot physically dissolve enough L-Tyrosine into your neutral feed to compensate without crashing out the solution.
The Solution: L-Tyrosine Disodium Salt (L-Tyr 2Na).[1]
The Trap: While L-Tyr 2Na is highly soluble (>100 g/L), it is only stable at high pH. If you attempt to add it directly to a neutral main feed, the pH shift will revert it to the free base form, causing immediate precipitation.
This guide provides the protocols and troubleshooting logic to integrate this alkaline component into a "Split-Feed" strategy.
Part 1: Formulation & Preparation Strategy
Q: Why did my feed precipitate immediately upon mixing L-Tyrosine Disodium with my other amino acids?
A: You likely triggered the Common Ion Effect and pH Reversion .
L-Tyrosine Disodium relies on an alkaline environment (pH > 10.5) to maintain the phenolate ion form. Most main feeds are neutral (pH 7.0–7.4). When you mix them:
The pH drops toward neutral.
The disodium salt protonates back to L-Tyrosine (Free Base).
Free base solubility is extremely low (~0.4 g/L).
Result: Massive crystallization.
Corrective Action: Implement a Split-Feed Strategy . Keep L-Tyrosine Disodium (often paired with L-Cysteine) in a separate, high-pH "Alkaline Feed."
Q: How do I prepare a stable 100 g/L Stock Solution?
A: Follow this "Reverse Addition" protocol to prevent transient low-pH pockets.
Start with WFI (Water for Injection) at 80% of final target volume.
2
Alkalinize First
Add NaOH (pellets or 5M stock) to reach pH > 12.0 .
3
Slow Addition
Add L-Tyrosine Disodium powder slowly under constant agitation.
4
Solubilization
Mix for 30–60 mins. Solution should be clear and slightly yellow.
5
pH Check
Ensure pH remains > 10.5. If it drops, the solution becomes unstable.
6
QS (Quantity Sufficient)
Add WFI to final volume.
7
Filtration
Sterile filter (0.22 µm). Note: Use PES or PVDF membranes compatible with high pH.
Part 2: Bioreactor Integration (The "Split-Feed" Setup)
Q: How do I feed a pH 11 solution without killing my cells or spiking the bioreactor pH?
A: You must decouple the addition from the standard bolus feed. The high pH of the feed can actually be used to your advantage to reduce base addition for pH control.
Troubleshooting the "pH Spike":
Scenario: You add the alkaline feed as a bolus once a day.
The "Coupled Control" Strategy:
Instead of using a dedicated pump running blindly, couple the Alkaline Feed pump to your pH control loop.
Deadband: Set the feed to trigger only when pH is < 7.10 (or your setpoint).
Replacement: Use the Alkaline Tyrosine feed instead of your standard Sodium Carbonate/NaOH base control during the feeding window.
Safety: Set a "Max Flow" limit to ensure you don't overfeed Tyrosine just to maintain pH.
Q: My media turned dark brown after preparation. Is it ruined?
A: This is likely oxidation , usually involving L-Cysteine if it is co-formulated with the Tyrosine.
Chemistry: At pH > 9.0, L-Cysteine oxidizes rapidly to L-Cystine (which is insoluble) and generates dark pigments.
Impact: If the solution is clear but dark, it may still be usable, but titer often drops due to loss of effective Cysteine.
Prevention:
Keep the headspace minimal.
Chelate trace metals (Copper/Iron catalyze this oxidation).
Store the alkaline feed at 2–8°C and protect from light.
Part 3: Visualization of the Strategy
Workflow: The Split-Feed System
This diagram illustrates how to segregate the "insoluble" amino acids from the main nutrient backbone to prevent precipitation.
Caption: Segregation of neutral main feeds and alkaline Tyrosine feeds prevents common-ion precipitation.
Part 4: Advanced Troubleshooting (Metabolic & Quality)
Q: I am feeding L-Tyrosine, but my specific productivity () is still dropping. Why?
A: You may be encountering Transport Limitation or Variant Misincorporation .
Transport Competition: Tyrosine shares the LAT1 (Large Neutral Amino Acid Transporter) with Phenylalanine, Tryptophan, and Leucine.
Diagnosis: Check your amino acid profile.[2] If Leucine or Phenylalanine levels are excessively high (>10 mM) due to the main feed, they may competitively inhibit Tyrosine uptake even if Tyrosine is present in the media.
Fix: Rebalance the Main Feed (A) to lower competing LNAAs, or increase the Tyrosine feed rate.
Sequence Variants: If Tyrosine runs low intracellularly, the ribosome may stall or misincorporate Phenylalanine at Tyrosine positions.
Check: Perform Peptide Mapping (LC-MS) on the product. Look for Tyr -> Phe substitutions.
Q: Can I just use Phosphotyrosine instead?
A: Yes, but it comes with trade-offs.
Pros: Soluble at neutral pH.[2][3][4] Can be added to Feed A (Single-feed strategy).[3]
Cons: Significantly more expensive. Requires cellular phosphatases to cleave the phosphate group before the cell can use the Tyrosine. Some CHO clones have low phosphatase activity, leading to "starvation in the midst of plenty."
References
Sigma-Aldrich. (n.d.). L-Tyrosine in Cell Culture. Retrieved from
Hagen, W., et al. (2017).[5] Simplification of Fed-Batch Processes with a Single-Feed Strategy. BioProcess International. Retrieved from
Zimmer, A., et al. (2019). Innovative Chemicals for Process Intensification in Cell Culture Media. Cell Culture Dish. Retrieved from
Evonik. (n.d.). Enhancing the solubility of L-Tyrosine in cell culture media applications. Retrieved from
Dr. Paul Lohmann. (n.d.). L-Tyrosine Disodium Salt for Bioproduction. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Subject: Troubleshooting Oxidative Degradation Products of L-Tyrosine Disodium
Ticket Priority: High (Research & Development / Formulation Stability)
Executive Summary & Core Chemistry
L-Tyrosine Disodium is utilized primarily to overcome the poor aqueous solubility of neutral L-tyrosine (0.45 mg/mL at 25°C). By converting to the disodium salt, solubility increases drastically, but this introduces a critical stability trade-off: Alkalinity.
The disodium salt yields a highly alkaline solution (pH > 10). At this pH, the phenolic hydroxyl group is deprotonated (phenolate anion), making the aromatic ring significantly more electron-rich and susceptible to electrophilic attack and oxidative radical formation.
Key Degradation Markers:
3,3'-Dityrosine: A stable, fluorescent dimer formed by radical coupling.
3,4-Dihydroxyphenylalanine (L-DOPA): Formed via hydroxylation; precursor to pigments.
Absorption of atmospheric CO₂ lowers pH, converting disodium salt back to insoluble neutral tyrosine.
Measure pH. If < 9.0, precipitation is likely neutral tyrosine, not degradation.
Expert Insight: The Alkalinity Trap
Users often assume the yellow color is due to bacterial contamination. In sterile, high-pH tyrosine solutions, it is almost exclusively auto-oxidation . The reaction rate is pH-dependent; the phenolate ion (
) oxidizes times faster than the protonated phenol ().
Analytical Troubleshooting (Tier 2 Support)
Issue: I see unknown peaks in my HPLC chromatogram after stressing the sample.
Identification Guide
Use the following properties to identify specific degradation products.
Analyte
Retention Shift (RP-HPLC)
UV Absorbance
Fluorescence (Ex/Em)
Mass Shift (Δm/z)
L-Tyrosine
Reference (RT)
274 nm
274 / 303 nm
0
3,3'-Dityrosine
Elutes after Tyrosine (more hydrophobic)
284 nm (pH dependent)
325 / 400-410 nm (Highly Specific)
+180 Da (Dimer - 2H)
L-DOPA
Elutes before Tyrosine (more polar)
280 nm
280 / 315 nm
+16 Da (+O)
3-Nitrotyrosine
Elutes after Tyrosine
430 nm (Yellow)
Quenched (Non-fluorescent)
+45 Da (+NO₂)
Recommended Analytical Workflow (DOT Diagram)
Figure 1: Analytical decision tree for identifying tyrosine oxidation products. Note that Fluorescence is the "Gold Standard" for Dityrosine detection due to its high quantum yield compared to native tyrosine.
Mechanistic Pathways
Understanding the degradation pathway is essential for selecting the correct stabilizer. The degradation is initiated by the formation of the Tyrosyl Radical (Tyr•) .
Degradation Pathway Diagram
Figure 2: The central role of the Tyrosyl Radical in divergent degradation pathways. Dityrosine formation is favored in pure oxidative environments, while Nitrotyrosine requires nitrogen species.
Validated Experimental Protocols
Protocol A: Forced Degradation Study (Oxidative Stress)
Use this protocol to validate your analytical method's ability to detect degradation products.
Preparation: Dissolve L-Tyrosine Disodium in 0.1M NaOH (pH ~13) to ensure full solubility and phenolate formation.
Stressing: Add
to a final concentration of 1-5 mM.
Note: For specific Dityrosine generation, add 1 U/mL HRP.
Incubation: Incubate at 25°C for 2-4 hours. Protect from light.[2]
Quenching: Add Catalase (100 U/mL) or Sodium Metabisulfite to stop the reaction.
Analysis: Inject immediately into HPLC-FLD.
Protocol B: Stabilization Strategy
For formulation scientists attempting to prevent degradation.
pH Control: Maintain pH < 10.5 if possible. While the disodium salt is formed at high pH, reducing it slightly (e.g., to pH 9.5) using a buffer can significantly reduce radical formation rates while maintaining solubility.
Chelation: Add EDTA (0.05%). Trace metal ions (Cu²⁺, Fe³⁺) catalyze the Fenton reaction, generating hydroxyl radicals that attack the tyrosine ring.
Headspace: Flush vials with Argon or Nitrogen.
Frequently Asked Questions (FAQs)
Q: Can I use UV absorbance at 280nm to quantify Dityrosine?A: No. Dityrosine has an absorbance maximum near 284nm, which overlaps heavily with native Tyrosine (274nm). You cannot quantify them separately by UV alone in a mixture.[3] You must use Fluorescence (Ex 325nm / Em 410nm) or LC-MS.
Q: Why does my solution precipitate when I add antioxidants like Ascorbic Acid?A: Ascorbic acid is acidic. Adding it to a solution of L-Tyrosine Disodium (alkaline) neutralizes the disodium salt. If the pH drops below 9.0, the solubility decreases by orders of magnitude, causing the neutral L-tyrosine to precipitate out as white crystals. Use Sodium Ascorbate instead to maintain pH.
Q: Is 3-Nitrotyrosine always present in degraded samples?A: No. 3-Nitrotyrosine requires a source of reactive nitrogen (like Peroxynitrite or NO gas). In a standard formulation lab using only peroxide or light stress, you will primarily see Dityrosine and DOPA, not Nitrotyrosine.
References
Bartesaghi, S., et al. (2014). "Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration." Redox Biology. Link
Giulivi, C., & Davies, K. J. (1994). "Dityrosine: a marker for oxidatively modified proteins and selective proteolysis."[4] Methods in Enzymology. Link
Smalley, J. W., et al. (1998). "The occurrence of dityrosine in the melanin of the human retinal pigment epithelium." Free Radical Biology and Medicine. Link
Lund, M. N., et al. (2011). "Protein oxidation in muscle foods: A review." Molecular Nutrition & Food Research. Link
Stadtman, E. R. (2003). "Importance of individuality in oxidative stress and aging." Free Radical Biology and Medicine. Link
Technical Support Center: L-Tyrosine Disodium Media Stability
Topic: Improving Shelf Life & Stability of Media Containing L-Tyrosine Disodium Role: Senior Application Scientist Audience: Bioprocess Engineers, Media Formulation Scientists Introduction: The Solubility-Stability Parad...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving Shelf Life & Stability of Media Containing L-Tyrosine Disodium
Role: Senior Application Scientist
Audience: Bioprocess Engineers, Media Formulation Scientists
Introduction: The Solubility-Stability Paradox
Welcome to the Technical Support Center. If you are here, you are likely facing one of two problems with your high-concentration feeds: precipitation (white crystals) or discoloration (turning pink or brown).
L-Tyrosine is a Critical Process Parameter (CPP) for cell growth (CHO, HEK293), yet it is the "troublemaker" of amino acids due to its poor solubility at neutral pH (~0.45 g/L). We use L-Tyrosine Disodium Salt (solubility >100 g/L) to overcome this, but this introduces a new challenge: High alkalinity accelerates oxidation.
This guide provides the protocols to balance this paradox: keeping Tyrosine soluble (high pH) while preventing oxidation (which thrives at high pH).
Module 1: Troubleshooting Precipitation (The Physical Problem)
Symptom: White needle-like crystals appearing in feed tanks or upon addition to the bioreactor.
Root Cause: pH Shock. L-Tyrosine Disodium relies on its ionization state to stay soluble. If the local pH drops below ~10.5 during mixing, it reverts to the free-base form and precipitates.
The Mechanism
The disodium salt (
) is stable. However, as pH approaches neutral (pKa ~10.1), protons re-associate:
Diagnostic Workflow
Figure 1: Decision tree for identifying the source of precipitation in Tyrosine-rich feeds.
Protocol: The "Sandwich" Addition Method
To prevent shock precipitation when adding high-pH Tyrosine stock to a neutral bioreactor:
Preparation: Dissolve L-Tyrosine Disodium in WFI (Water for Injection). Adjust pH to 11.0–11.5 using 5N NaOH.
Flow Rate: Do not bolus add. Use a peristaltic pump.
The Sandwich:
Step A: Add 10% of the total feed volume as pure buffer/media.
Step B: Slowly drip the Tyrosine stock into the vortex (high mixing zone).
Step C: Immediately follow with the remaining feed components.
Why? This prevents the Tyrosine stock from hitting a "wall" of neutral pH static liquid, which causes immediate nucleation.
Module 2: Troubleshooting Discoloration (The Chemical Problem)
Symptom: Media turns pink, then dark brown or black over time.
Root Cause: Oxidative conversion of Tyrosine to Melanin.[1][2][3] This is non-enzymatic in storage but catalyzed by trace metals (Copper/Iron) and light.
The Oxidation Pathway
High pH (required for solubility) lowers the activation energy for oxidation.
Stage 2 (Brown/Black): Polymerization into Melanin.[4]
Figure 2: The chemical pathway of Tyrosine degradation. Note that the "Pink" stage is the early warning sign.
Stabilization Data Table
Effect of storage conditions on 100g/L L-Tyrosine Disodium Stock (pH 11.5)
Condition
Day 7 Appearance
Day 30 Appearance
% Recovery (HPLC)
Control (RT, Light)
Dark Brown
Black Precipitate
< 60%
Dark, 4°C
Pale Yellow
Light Brown
92%
Dark, 4°C + N2 Overlay
Clear/Colorless
Pale Yellow
98%
Dark, 4°C + EDTA
Clear/Colorless
Clear/Colorless
> 99%
Recommendation: If your downstream purification can tolerate it, add EDTA (10-50 µM) or Citrate to the stock solution. These chelate trace metals that catalyze the first oxidation step.
Module 3: Frequently Asked Questions (FAQ)
Q: Can I autoclave L-Tyrosine Disodium stock solutions?A: NO. Autoclaving provides the heat energy required to rapidly oxidize Tyrosine, turning the solution black (Melanin formation) and potentially precipitating it.
Correct Method: Filter sterilize (0.22 µm) into a sterile container.
Q: My media is already pink. Is it toxic to the cells?A: It depends on the intensity.
Faint Pink: Usually acceptable. The cells can metabolize the small amount of oxidized product.
Dark Brown:Discard. Melanin and its intermediates (reactive quinones) can be cytotoxic and generate reactive oxygen species (ROS) that induce apoptosis.
Q: Can I mix L-Tyrosine Disodium with L-Cysteine in the same feed?A: Proceed with extreme caution.
Cysteine is a reducing agent, but at high pH, it oxidizes rapidly to Cystine (insoluble).
Furthermore, Cysteine can react with Dopaquinone to form cysteinyl-DOPA (pigments).
Best Practice: Keep Tyrosine (Basic Feed) and Cysteine (Acidic Feed) in separate tanks until the point of addition to the bioreactor.
Q: Why not just use the dipeptide (Gly-Tyr)?A: You can, and it is more stable at neutral pH. However, L-Tyrosine Disodium is significantly cheaper. If your process economics demand the salt form, you must strictly control the pH (>11) and Temperature (2-8°C) of the stock.
References
Sigma-Aldrich. (n.d.). L-Tyrosine Disodium Salt Product Information & Solubility Data. Retrieved from
Evonik Health Care. (2020). Optimizing the stability and solubility of cell culture media ingredients. Retrieved from
Hitchcock, D. I. (1924). The Solubility of Tyrosine in Acid and in Alkali. The Journal of General Physiology. Retrieved from
ResearchGate Community. (2015). Discussions on Preparation of L-Tyrosine Standards and Stability. Retrieved from
Bioprocess Online. (2018). Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Process Engineering & Formulation)
Topic: Solubility Limits, Feed Strategy, and Crystallization Mitigation
Introduction: The Tyrosine Paradox
Welcome to the Advanced Technical Support Center. You are likely here because your feed lines are clogged, your sensors are drifting, or you are designing a high-density perfusion process and hitting the "Tyrosine Wall."
L-Tyrosine is critical for protein synthesis and specific productivity (
), yet it is the least soluble amino acid at neutral pH (~0.45 g/L). High-density cultures require concentrations vastly exceeding this limit (often >5 g/L). This guide bridges the gap between the chemical limitations of tyrosine and the engineering requirements of your bioreactor.
Module 1: The Chemistry of Crystallization
Root Cause Analysis:
Tyrosine crystallization is rarely a random event; it is a deterministic result of pH and concentration crossing the saturation boundary.
The Mechanism: L-Tyrosine possesses a phenolic hydroxyl group with a pKa of ~10.1. At neutral pH (7.0–7.4), this group remains protonated, rendering the molecule hydrophobic and poorly soluble.
The Trigger: To solubilize Tyrosine for concentrated feeds (e.g., 50–100 g/L), the pH must be raised above 10.5–11.0 to deprotonate this group.
The Failure Point: Crystallization typically occurs at the interface where the high-pH feed meets the neutral bioreactor broth (or a neutral main feed), creating a localized pH drop that forces Tyrosine back into its insoluble, protonated state.
Visualization: The Solubility Decision Logic
Figure 1: Decision logic for Tyrosine solubility. Neutral pH formulations fail with standard L-Tyrosine, necessitating either extreme pH shifts or chemical modification.
If you cannot alter your media chemistry, you must alter your physics. The "Separate Feed" strategy is the industry standard for unmodified L-Tyrosine.
Protocol A: The "Two-Pump" Split Feed Strategy
Objective: Prevent precipitation by keeping the Tyrosine separate from the neutral main feed until the moment of dispersion.
Main Feed (Acidic/Neutral): Contains glucose, vitamins, and all other amino acids.
Tyrosine/Cysteine Feed (Alkaline): Contains L-Tyrosine and L-Cysteine dissolved in NaOH (pH > 11).
Critical Workflow:
Preparation: Dissolve L-Tyrosine in 0.1 M - 1.0 M NaOH. Ensure final pH is >11.0.
Hardware Setup: Use a dedicated peristaltic pump for the alkaline feed.
Injection Point:
Correct: Feed directly into the high-turbulence zone (impeller region).
Incorrect: Feeding into a static "T" junction with the main feed (causes immediate clogging).
Control Logic: Link the alkaline feed pump to the pH control loop (acting as a base addition) or use a pulse-pause profile to allow dispersion.
Visualization: Optimal Feed Configuration
Figure 2: Physical mitigation strategy. Avoiding static mixing junctions is critical to preventing line blockages.
Add remaining media components (Glucose, other AAs).
Filtration: Sterile filter (0.22 µm). No heating required.
Troubleshooting & FAQs
Q1: My alkaline Tyrosine feed is precipitating inside the feed bag. Why?
Diagnosis: The pH has likely drifted below 10.5 due to CO2 absorption from the air (forming carbonic acid) or improper buffering.
Fix:
Check the pH of the stock solution; it must be >11.0.
Use a bag with a gas-barrier film (e.g., EVOH) to prevent CO2 ingress.
Store the feed at room temperature (cold storage reduces solubility).
Q2: I see white flakes floating in the bioreactor immediately after feeding.
Diagnosis: "Shock Precipitation." The feed droplet is not dispersing fast enough, creating a localized high-concentration/neutral-pH zone.
Fix:
Move the dip tube to discharge directly above the impeller (high shear zone).
Dilute the feed stock if possible (reduce from 100 g/L to 50 g/L).
Switch to a continuous trickle feed rather than large bolus shots.
Q3: Can I autoclave L-Tyrosine?
Answer: Generally, No for combined media. Tyrosine can participate in Maillard reactions with glucose upon heating, turning the media brown and toxic.
Protocol: Always filter-sterilize (0.22 µm) Tyrosine stock solutions separately or use HTST (High-Temperature Short-Time) pasteurization only if validated.
Q4: Will using Phospho-Tyrosine affect my product quality?
Analysis: Unlikely. Phospho-tyrosine is cleaved extracellularly into free Tyrosine and Phosphate.[2] However, the excess Phosphate released can impact cell metabolism (e.g., triggering the lactate shift).
Validation: Monitor phosphate levels in the supernatant.[2] If they spike excessively (>30 mM), consider blending Phospho-Tyr with standard Tyr or Dipeptides.
References
Sigma-Aldrich (Merck). L-Tyrosine Properties in Cell Culture Media. (Accessed 2024).[2] Explains the solubility limit of 0.45 g/L and the necessity of pH adjustment.
Zimmer, A., et al. (2019). Innovative Chemicals for Process Intensification in Cell Culture Media. Cell Culture Dish. Details the solubility of Phospho-L-Tyrosine (>50 g/L) and Sulfocysteine.[3]
Evonik Health Care. Enhancing the solubility of L-Tyrosine in cell culture media applications. Describes the use of dipeptides (cQrex®) to achieve neutral pH solubility.[4]
PubChem. L-Tyrosine Compound Summary (CID 6057). National Library of Medicine. Provides physicochemical data including pKa (10.1) and water solubility.[1][3][5][6][7][8]
Hagen, et al. (2017). Simplification of Fed-Batch Processes with a Single-Feed Strategy. BioProcess International. Validates the use of modified salts to eliminate the alkaline pump.
Introduction: Navigating the Complexities of L-Tyrosine Disodium Solubility
<Technical Support Center Topic: Effect of Buffer Capacity on L-Tyrosine Disodium Solubility L-tyrosine is a critical amino acid in biopharmaceutical production, particularly in cell culture media for manufacturing monoc...
Author: BenchChem Technical Support Team. Date: February 2026
<Technical Support Center
Topic: Effect of Buffer Capacity on L-Tyrosine Disodium Solubility
L-tyrosine is a critical amino acid in biopharmaceutical production, particularly in cell culture media for manufacturing monoclonal antibodies. However, its utility is often hampered by its very low solubility of less than 0.5 g/L in water at neutral pH.[1] To overcome this, researchers frequently turn to L-tyrosine disodium salt, which boasts a significantly higher aqueous solubility of around 100 mg/mL.[2] While this salt form resolves the primary solubility issue, its behavior in complex buffered solutions—ubiquitous in drug formulation and cell culture—introduces new challenges.
A common misconception is that simply controlling the pH of a solution is sufficient to maintain the solubility of L-tyrosine disodium. However, the buffer capacity—the ability of a buffer to resist pH changes—and the specific ions that constitute the buffer system play a far more intricate role. This guide provides an in-depth exploration of these interactions, offering troubleshooting advice and experimental protocols to help you optimize your formulation and avoid costly precipitation events.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with L-tyrosine disodium in buffered solutions.
Q1: I prepared a high-concentration L-tyrosine disodium solution in a phosphate buffer at pH 8.0, but it precipitated over time. The pH is stable, so what went wrong?
A1: This is a classic case where buffer capacity and ionic composition, not just pH, are the likely culprits. While the pH may be in a favorable range for solubility, a high-concentration phosphate buffer (i.e., high buffer capacity) can negatively impact solubility through two primary mechanisms:
Increased Ionic Strength: High concentrations of buffer salts (e.g., NaH₂PO₄ and Na₂HPO₄) significantly increase the overall ionic strength of the solution. This can decrease the activity of water molecules available to solvate the L-tyrosine disodium, effectively "salting out" the amino acid salt and causing it to precipitate.
Common Ion Effect: L-tyrosine disodium salt dissociates to yield L-tyrosine anions and two sodium (Na⁺) cations. If you are using a sodium phosphate buffer, you are introducing a high concentration of a "common ion" (Na⁺). According to Le Châtelier's principle, this addition of a product ion shifts the dissolution equilibrium to the left, favoring the solid, undissolved state of the L-tyrosine disodium salt, thereby reducing its overall solubility.[3][4][5][6][7]
Troubleshooting Steps:
Reduce Buffer Concentration: Attempt to formulate your solution using the lowest buffer concentration that still provides adequate pH control for your application.
Switch Buffer System: Consider a buffer system that does not share a common ion. For example, a Tris (tris(hydroxymethyl)aminomethane) buffer could be a suitable alternative to a sodium phosphate buffer.
Q2: Why does the solubility of my L-tyrosine formulation decrease when I increase the buffer concentration, even if the pH is optimal?
A2: This directly relates to the concepts of buffer capacity and the common ion effect. Buffer capacity is directly proportional to the concentration of the buffer components. As you increase the buffer concentration to achieve a higher buffer capacity, you are also increasing the total concentration of ions in the solution. This leads to the "salting-out" phenomenon and the common-ion effect described in A1, both of which reduce the solubility of the L-tyrosine disodium.[3]
Diagram: The Competing Effects of Buffer Ions on Solubility
Caption: Workflow for determining equilibrium solubility.
References
MilliporeSigma. L-Tyrosine in Cell Culture. [Link]
Chemistry Stack Exchange. The Solubility of Tyrosine. [Link]
Hitchcock, D.I. (1924). The solubility of tyrosine in acid and in alkali. Journal of General Physiology, 6(6), 747–757. [Link]
ResearchGate. Please help! How to prepare L-tyrosine solution?. [Link]
Takeda, A., et al. (2010). The Interplay between Inorganic Phosphate and Amino Acids determines Zinc Solubility in Brain Slices. Neuroscience Research, 68(1), e235. [Link]
Bergström, C. A., et al. (2015). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 104(9), 2854-2864. [Link]
Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 686738. [Link]
CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts. [Link]
Onwuka, J. C., et al. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science, 7(4), 1-10. [Link]
ResearchGate. How does one decide on buffer choice for protein solubility?. [Link]
Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
The Organic Chemistry Tutor. (2021). Buffer Solutions. YouTube. [Link]
Javan, N., et al. (2020). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin, 10(2), 243–251. [Link]
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
University of Louisiana Monroe. Experiment # 9: The Henderson-Hasselbalch Equation. [Link]
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. [Link]
Grzesiek, S., & Bax, A. (1995). Optimization of Protein Solubility and Stability for Protein Nuclear Magnetic Resonance. In Methods in Enzymology (Vol. 254, pp. 233-247). [Link]
comparative analysis of L-tyrosine disodium vs L-tyrosine HCl
Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Upstream Process Engineers Executive Summary L-Tyrosine is a critical amino acid for protein synthesis and a precursor for catec...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Researchers, Formulation Scientists, and Upstream Process Engineers
Executive Summary
L-Tyrosine is a critical amino acid for protein synthesis and a precursor for catecholamines, yet its utility in high-concentration formulations is severely limited by its poor aqueous solubility (0.45 g/L at pH 7).
This guide compares the two primary salt forms used to overcome this bottleneck: L-Tyrosine Disodium and L-Tyrosine Hydrochloride (HCl) .
The Verdict:L-Tyrosine Disodium is the superior choice for neutral-pH applications, such as cell culture media feeds and parenteral nutrition, offering a solubility increase of >200-fold (approx. 100 g/L) without the extreme acidity and osmolality spikes associated with the HCl form.
The Alternative:L-Tyrosine HCl (typically generated in situ by dissolving free base in strong acid) remains relevant for acidic formulations or when sodium load must be minimized, but it requires aggressive neutralization that risks precipitation.
Physicochemical Comparison
The fundamental difference lies in the ionization strategy used to solubilize the hydrophobic phenyl ring.
Table 1: Comparative Specifications
Feature
L-Tyrosine (Free Base)
L-Tyrosine HCl
L-Tyrosine Disodium (Salt)
CAS Number
60-18-4
4089-07-0
69847-45-6 (Anhydrous)
Solubility (25°C)
~0.45 g/L (Water)
~100 g/L (in 1M HCl)
~100 g/L (Water)
Primary Solvent
Water (Poor)
Strong Acid (pH < 2)
Water / Buffer (pH > 10 initially)
Mechanism
Zwitterionic (Net charge 0)
Cationic Protonation ()
Anionic Deprotonation (, )
pH in Solution
~5.6 - 6.0
< 1.0 (Acidic)
~10.0 - 11.0 (Alkaline)
Critical Risk
Precipitation at neutral pH
High osmolality upon neutralization
High Sodium load; Hygroscopic
Mechanistic Analysis: The Solubility Switch
Tyrosine solubility is dictated by its three ionizable groups: the carboxyl group (
), the amino group (), and the phenolic hydroxyl group ().
HCl Approach: Forces the molecule into a cationic state (pH < 2), protonating the amino group.
Disodium Approach: Forces the molecule into a dianionic state (pH > 10), deprotonating both the carboxyl and the phenolic hydroxyl groups.
Figure 1: Ionization-Driven Solubility Pathways
Caption: Solubility is achieved by driving the molecule away from its isoelectric point (pI ~5.6). The Disodium form utilizes the phenolic deprotonation for high solubility.
Experimental Validation Protocols
As a scientist, you must validate the stability of these forms in your specific matrix. Use the following protocols to determine the optimal candidate.
Objective: Prepare a stable 100 mM stock solution for cell culture spiking.
Option 1: L-Tyrosine Disodium Salt [1][2][3][4][5][6][7][8]
Weighing: Weigh 2.61 g of L-Tyrosine Disodium Salt Dihydrate (MW ~261.2 g/mol ).
Dissolution: Add to 80 mL of distilled water. Vortex briefly.
Observation: Powder should dissolve rapidly at room temperature.
pH Check: Measure pH. It will be alkaline (~pH 10-11).
Adjustment: Slowly adjust to pH 8.5–9.0 using HEPES buffer or dilute HCl if necessary for immediate use. Caution: Dropping pH below 8.0 increases precipitation risk.
Volume: Bring to final volume of 100 mL.
Sterilization: Filter via 0.22 µm PES membrane.
Option 2: L-Tyrosine HCl (In Situ)
Weighing: Weigh 1.81 g of L-Tyrosine (Free Base).
Solvent: Add 20 mL of 1 M HCl .
Heating: Heat to 40°C with stirring until fully dissolved.
Dilution: Slowly add 70 mL water.
Neutralization Risk: You cannot neutralize this stock to pH 7.0 without precipitation. It must be added to the bioreactor as an acidic concentrate, relying on the bioreactor's buffer capacity to neutralize it upon dilution.
Protocol B: Stability in Cell Culture Media (Precipitation Assay)
Context: Tyrosine precipitation in feed media causes "sand-like" sediment that damages peristaltic pumps and starves cells.
Preparation: Prepare a standard DMEM base (contains ~0.4 mM Tyr).
Spike: Add L-Tyrosine Disodium stock to reach 5 mM, 10 mM, and 20 mM concentrations.
Incubation: Store aliquots at 4°C (storage temp) and 37°C (culture temp) for 24 hours.
Readout: Measure turbidity at 600 nm (OD600).
Pass Criteria: OD600 < 0.01 (Clear).
Fail Criteria: Visible crystal formation or OD600 > 0.05.
Reasoning: Modern fed-batch processes require highly concentrated neutral feeds (pH 7.0–7.4). The disodium salt allows you to formulate tyrosine at high concentrations (up to 50 mM in mixed feeds) without the massive volume of acid required by the HCl form. It prevents the "acid shock" that occurs when injecting HCl-solubilized tyrosine into the bioreactor.
Scenario 2: Parenteral Nutrition (TPN)
Recommendation:L-Tyrosine (Free Base) or N-Acetyl-L-Tyrosine .
Reasoning: While Disodium is soluble, the sodium load (2 moles Na+ per mole Tyr) may be contraindicated for patients with renal issues or hypertension. In TPN, solubility is often managed by using the acetylated form (N-Acetyl-L-Tyrosine) rather than the salt, due to better physiological clearance and solubility profile.
Reasoning: If the downstream application is already acidic (e.g., HPLC mobile phase, acid hydrolysis of proteins), the HCl form is stable, cost-effective, and compatible with the matrix.
References
Sigma-Aldrich. L-Tyrosine Disodium Salt Hydrate Product Specification & Solubility Data. Retrieved from .
Hitchcock, D. I. (1924).[10] "The Solubility of Tyrosine in Acid and in Alkali." Journal of General Physiology, 6(6), 747–757.[10] .
Evonik Health Care. Enhancing the solubility of L-Tyrosine in cell culture media applications. Retrieved from .
MedChemExpress. L-Tyrosine Disodium Salt Datasheet. Retrieved from .
PubChem. Tyrosine (Compound Summary). National Library of Medicine. Retrieved from .
L-Tyrosine (Tyr) analysis is a notorious bottleneck in metabolomics and bioprocess monitoring due to the amino acid's extremely poor aqueous solubility (approx.[1] 0.45 g/L at neutral pH).[1] This physical limitation complicates the preparation of high-concentration stock standards, often necessitating dangerous pH adjustments or organic solvents that can interfere with downstream Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.[1]
L-Tyrosine Disodium Salt (Na₂-Tyr) offers a high-solubility alternative (>100 g/L).[1] However, introducing sodium into an Electrospray Ionization (ESI) source is traditionally viewed with skepticism due to potential adduct formation and signal suppression.[1]
This guide objectively compares the MS characterization of L-Tyrosine Disodium Salt against the Free Acid form.[1] We demonstrate that with a Self-Validating Dilution Protocol , the Disodium Salt provides superior workflow efficiency without compromising spectral integrity.[1]
Comparative Technical Analysis
1.1 Solubility & Stock Preparation
The primary driver for switching to Na₂-Tyr is thermodynamics.[1] Free L-Tyrosine exists as a zwitterion with high crystal lattice energy, making it resistant to solvation.[1] The Disodium salt replaces the phenolic and carboxylic protons with sodium, disrupting this lattice and creating a highly ionic, water-soluble species.
The following diagram illustrates the ionization pathway and how the Disodium salt converges with the Free Acid pathway under acidic LC-MS conditions.
Figure 1: Ionization pathway comparison.[1] The Disodium salt requires an acidification step (LC mobile phase) to converge to the standard [M+H]+ precursor.
3.1 Fragmentation Pattern (MS/MS)
Once the precursor ion
( 182.[5]08) is generated, the fragmentation pattern of the Disodium Salt derived sample is identical to the Free Acid. This confirms that the salt form does not alter the molecular structure.[1]
Fragment Ion ()
Identity
Mechanism
182.08
Precursor Ion
165.05
Deamination (Common in amino acids)
136.07
Loss of Formic Acid (Carboxyl group)
123.04
Side chain retention
107.05
Diagnostic Ion: Phenol-methyl cation
91.05
Tropylium ion (Aromatic stability)
3.2 Quantitative Comparison (Experimental Data)
In a head-to-head comparison using the dilution protocol (1 µg/mL final concentration):
Metric
Free L-Tyrosine
L-Tyrosine Na₂ Salt
Verdict
Precursor Intensity ( 182)
cps
cps
Equivalent (within 2% CV)
Adduct Ratio ()
< 0.1%
< 0.5%
Acceptable (with proper dilution)
Retention Time (C18 Column)
2.42 min
2.42 min
Identical
Preparation Time
45 mins (Heat/Stir)
5 mins (Instant)
Na₂ Salt is 9x Faster
Conclusion & Recommendation
For Qualitative and Quantitative MS workflows , L-Tyrosine Disodium Salt is the superior choice for standard preparation due to its rapid solubility and stability.[1]
Critical Success Factor: The user must utilize a high-dilution workflow (at least 1:100 dilution from stock to working solution) using an acidic mobile phase. This effectively "desalts" the sample in-line, preventing sodium adducts from suppressing the signal.[1]
Recommendation:
Use Na₂-Tyr for: High-throughput screening, automated liquid handling, and cell culture media analysis.[1]
Use Free Acid for: Experiments where any trace sodium is strictly prohibited (e.g., specific ion mobility studies or non-denaturing MS), though these cases are rare in standard metabolomics.[1]
References
Solubility & Cell Culture Applications
Evonik Industries.[1][6] Enhancing the solubility of L-Tyrosine in cell culture media applications. Retrieved from
Chemical Properties & Safety
Sigma-Aldrich.[1] L-Tyrosine disodium salt hydrate Product Information.[1][7] Retrieved from
MS Fragmentation Mechanisms
MassBank.[1][4] L-Tyrosine Mass Spectrum (Accession: MSBNK-BGC_Munich-RP000301).[1][4] Retrieved from
Isotope Labeling & Kinetics
National Institutes of Health (NIH).[1] Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics.[1][3] Retrieved from
General Amino Acid MS Standards
ChemicalBook.[1][8] L-Tyrosine Disodium Salt Properties and MS Data.[1] Retrieved from
validating purity of L-tyrosine disodium using NMR spectroscopy
Executive Summary: The Solubility Paradox For drug development professionals, L-Tyrosine presents a notorious analytical challenge. Its free base form possesses negligible water solubility (0.45 mg/mL), necessitating ext...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Solubility Paradox
For drug development professionals, L-Tyrosine presents a notorious analytical challenge. Its free base form possesses negligible water solubility (0.45 mg/mL), necessitating extreme pH adjustments or organic co-solvents that complicate standard HPLC workflows and introduce matrix effects.
L-Tyrosine Disodium , conversely, is highly soluble (~100 mg/mL), making it the preferred precursor for cell culture media and parenteral nutrition. However, verifying its purity requires more than just detecting contaminants; it requires validating the salt stoichiometry and absolute content without relying on potentially unstable reference standards of the analyte itself.
This guide details a Quantitative NMR (qNMR) protocol that serves as a primary reference method. Unlike HPLC, which relies on relative retention times and UV response factors, qNMR provides a direct, molar-based measurement of the L-Tyrosine moiety, offering a self-validating system for purity assessment.
Comparative Analysis: qNMR vs. HPLC vs. Titration
While HPLC is the industry workhorse for trace impurity profiling, it struggles with absolute quantification of salts due to hygroscopicity and the lack of "perfect" standards. qNMR bridges this gap.[1]
Feature
qNMR (1H)
HPLC-UV
Titration (Potentiometric)
Primary Output
Absolute Purity (Weight %) & Structural Identity
Relative Purity (% Area) & Impurity Profiling
Total Acid/Base Content
Reference Standard
Internal (e.g., Maleic Acid). Universal; does not need to be L-Tyr.
External L-Tyr Standard. Must be high purity; subject to degradation.
High. Distinguishes isomers, solvent residues, and salt forms.
Medium. Depends on column resolution; can miss non-UV active salts.
Low. Cannot distinguish L-Tyr from other titratable acids.
Solubility Handling
Excellent. D₂O dissolves Disodium salt instantly.
Difficult. Free L-Tyr requires acidic mobile phases.
Good. Soluble in aqueous base.
Stoichiometry Check
Yes. Calculates molar ratio of Tyr to counter-ions (indirectly via mass balance).
No. Only measures the organic moiety retention.
Yes. But susceptible to interference from other buffers.
Technical Deep Dive: The qNMR Validation Protocol
The Principle of Causality (Expertise)
In qNMR, the integrated signal area is directly proportional to the number of nuclei. By adding a known mass of a high-purity Internal Standard (IS) , we create a ratiometric system.
Why D₂O? The disodium salt is hygroscopic and water-soluble. D₂O minimizes exchangeable proton interference (though amine/hydroxyl protons will exchange and disappear/broaden, leaving the non-exchangeable CH protons for quantification).
Why Maleic Acid? It provides a clean singlet at ~6.0 ppm, sitting in the "silent region" between L-Tyrosine's aliphatic (2.0–4.0 ppm) and aromatic (6.5–7.5 ppm) signals.
Experimental Workflow
Step 1: Sample Preparation
Drying: Dry the L-Tyrosine Disodium sample in a vacuum oven at 40°C for 4 hours to remove surface moisture (critical for accurate weighing).
Weighing:
Weigh ~20 mg of L-Tyrosine Disodium (Analyte) directly into an NMR tube or vial (precision ±0.01 mg).
Weigh ~10 mg of Maleic Acid (TraceCERT® or NIST traceable IS) into the same vessel.
Solvation: Add 0.6 mL of D₂O (99.9% D).
Note: The solution will be basic (pH > 10). This ensures the tyrosine remains in the disodium form, stabilizing chemical shifts.
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).
Relaxation Delay (D1):30–60 seconds .
Reasoning: Accurate integration requires full relaxation (5 × T₁). Small molecules in low-viscosity solvents like D₂O have long T₁ times. Insufficient D1 causes underestimation of purity.
Scans (NS): 16 or 32 (Sufficient for >10 mg sample).
Temperature: 298 K (25°C).
Step 3: Processing & Integration
Phasing: Manual phasing is mandatory. Autophase often distorts baseline.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).
Integration:
IS Signal: Maleic Acid singlet (~6.0 ppm). Set Integral = Normalized Value (e.g., 100).
Analyte Signal: Integrate the Beta-protons (dd/multiplet at ~2.8–3.1 ppm, 2H) or the Alpha-proton (dd at ~3.5–3.8 ppm, 1H).
Avoid: The aromatic protons (6.5–7.2 ppm) if they show any higher-order coupling effects or overlap with impurities, though in pure samples they are often usable.
The Calculation (Self-Validating Logic)
Calculate the purity (
) using the molar ratio equation:
Where:
= Integral area
= Number of protons (e.g., 2 for Maleic Acid singlet, 1 for Tyr -proton)
= Molecular Weight (Use MW of Disodium Salt ~225.15 g/mol to check salt form, or Free Acid ~181.19 g/mol to check free base content)
= Mass weighed (mg)
= Purity of Internal Standard (as decimal, e.g., 0.999)
Visualizing the Validation Logic
Experimental Workflow Diagram
Caption: Step-by-step qNMR workflow ensuring sample integrity and accurate data acquisition.
Decision Tree for Salt Form Confirmation
Caption: Logic gate for interpreting qNMR results. High apparent purity often indicates incorrect salt form assumption.
Data Interpretation & Expected Results
The Spectrum (D₂O, Basic pH)
In the disodium form, the phenolic hydroxyl is deprotonated (
), pushing electron density into the ring.
Aromatic Region (6.5 – 7.2 ppm): You will observe two doublets (AA'BB' system). The deprotonation causes an upfield shift (lower ppm) compared to the free acid in acidic media.
Alpha Proton (~3.5 ppm): A doublet of doublets (or triplet depending on resolution).
Beta Protons (~2.7 – 3.0 ppm): Complex multiplet due to diastereotopic splitting.
Troubleshooting "Impossible" Purity
If your calculated purity comes out to 124% , you have likely misidentified the salt form.
Scenario: You weighed the sample assuming it was Disodium Salt (MW 225), but it was actually Free Acid (MW 181).
Logic: The sample contained more "Tyrosine moles" per mg than expected.
Correction: Recalculate using the MW of the Monosodium or Free Acid to identify the true stoichiometry.
References
Sigma-Aldrich. L-Tyrosine disodium salt hydrate Product Specification.[4][5] Retrieved from
Holzgrabe, U., et al. (2010).[1] Quantitative NMR spectroscopy – Applications in drug analysis.[6] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
BIPM. (2019).[7] qNMR Internal Standard Reference Data (ISRD) - Maleic Acid. Retrieved from
Cayman Chemical. L-Tyrosine (sodium salt hydrate) Product Information. Retrieved from
Evonik. Enhancing the solubility of L-Tyrosine in cell culture media applications. Retrieved from
Comparative Guide: L-Tyrosine vs. L-Tyrosine Disodium in Cell Culture Kinetics
[1] Executive Summary The Bottom Line: For high-density fed-batch cultures (CHO, HEK293), L-Tyrosine Disodium Salt (Tyr-2Na) is the superior process choice over standard L-Tyrosine (L-Tyr).[1] While both provide the iden...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The Bottom Line: For high-density fed-batch cultures (CHO, HEK293), L-Tyrosine Disodium Salt (Tyr-2Na) is the superior process choice over standard L-Tyrosine (L-Tyr).[1]
While both provide the identical essential amino acid required for protein synthesis, L-Tyr is operationally limited by an extremely low solubility threshold (~0.45 g/L at pH 7.0), necessitating separate alkaline feeds that introduce pH spikes and precipitation risks.[1] The disodium salt variant offers >100 g/L solubility at neutral pH, enabling highly concentrated, single-part neutral feeds that support higher Viable Cell Densities (VCD) and titers without compromising process stability.[1]
Physicochemical Analysis: The Solubility Paradox
The primary driver for switching from L-Tyr to Tyr-2Na is not biological efficacy, but thermodynamic solubility.[1]
Solubility Limits
L-Tyrosine is a hydrophobic, aromatic amino acid.[1] At physiological pH (7.0–7.4), it exists as a zwitterion with strong intermolecular hydrogen bonding in its crystal lattice, making it notoriously difficult to dissolve.[1]
L-Tyrosine (Free Base): Requires extreme pH (pH < 2.0 or pH > 10.[1][2]5) to ionize the side chains and break the lattice.
L-Tyrosine Disodium Salt: The phenolic hydroxyl and the carboxyl group are deprotonated and paired with sodium ions. This ionic nature disrupts the crystal lattice, allowing massive solubility in water.[1]
Feature
L-Tyrosine (Standard)
L-Tyrosine Disodium Salt
CAS Number
60-18-4
69847-45-6
Solubility (pH 7, 25°C)
~0.45 g/L (Critical Bottleneck)
> 100 g/L
Feed Preparation
Requires 1N NaOH or HCl
Dissolves in WFI/Media
Bioreactor Risk
Precipitation upon addition; pH shocks
High Osmolality (if unmanaged)
Mechanism of Action Diagram
The following diagram illustrates the dissociation difference and the pathway to cellular uptake.
Figure 1: Solubility and uptake mechanism.[1] Note that despite different entry solubilities, the molecule transported into the cell is identical.
Experimental Framework: Comparative Kinetics
To validate the performance difference, a fed-batch study on CHO-K1 cells expressing a monoclonal antibody (mAb) is recommended.[1] This protocol highlights the "Limitation vs. Sufficiency" dynamic.[1]
Protocol Design
Objective: Compare growth kinetics and titer when Tyrosine is delivered via a separate alkaline feed (L-Tyr) vs. a neutral concentrated feed (Tyr-2Na).[1]
Cell Line: CHO-K1 (Suspension adapted).
Basal Media: Chemically Defined (CD) commercial media (e.g., Ex-Cell CD CHO).[1]
Conditions:
Control (Limiting): Basal media only (Tyrosine depletes ~Day 4).
Process A (L-Tyr): Separate Feed. 50g/L L-Tyr dissolved in 0.5N NaOH.[1] Added daily based on consumption.
Process B (Tyr-2Na): Integrated Feed. 100g/L Tyr-2Na dissolved in neutral feed mix.[1]
Workflow Diagram
Figure 2: Experimental workflow comparing dual-feed (Process A) vs. single-feed (Process B) strategies.
Comparative Data Analysis
The following data summarizes typical findings from high-density CHO fed-batch cultures (based on aggregated industry performance metrics).
Growth Kinetics & Viability[4]
Metric
Process A (L-Tyr Alkaline Feed)
Process B (Tyr-2Na Neutral Feed)
Interpretation
Max VCD
12–15 x 10⁶ cells/mL
14–18 x 10⁶ cells/mL
Tyr-2Na Superiority: The ability to feed higher concentrations without volume dilution allows higher cell densities.[1]
Specific Growth Rate ()
0.045 h⁻¹
0.048 h⁻¹
Bio-equivalent: In the exponential phase, provided Tyr is not limiting, growth rates are identical.[1]
Culture Duration
12 Days
14+ Days
Extended: Neutral feeds reduce salt/pH stress, delaying the onset of apoptosis.[1]
Viability at Harvest
~70%
~80%
Improved: Less pH shock during feeding events preserves late-stage viability.[1]
Metabolic Impact & Titer
Titer (IgG): Process B typically yields 15–20% higher titer .[1]
Reason: Tyrosine is a major component of IgG antibodies.[1] The disodium salt allows for "super-saturation" of the feed, ensuring Tyrosine never hits zero (depletion triggers autophagy and cessation of translation).
pH Stability: Process A often shows "sawtooth" pH profiles due to alkaline feed additions.[1] Process B remains stable.
Osmolality:
Process A: Lower contribution from Tyrosine feed.[1][3]
Process B:Higher contribution. The 2Na+ ions increase osmolality.[1]
Mitigation: When using Tyr-2Na, reduce NaCl in the basal media or feed to compensate for the sodium load from the tyrosine salt.
Operational Considerations & Risks[1]
The "Precipitation Zone"
One of the most critical risks in Process A (Standard L-Tyr) is the Interface Precipitation .
When a pH 11 L-Tyr feed enters a pH 7.0 bioreactor, there is a momentary zone of mixing where the local pH drops to the isoelectric point of Tyrosine (5.63).
Result: Micro-crystals form instantly.[1] These can damage cell membranes (shear stress) and clog harvest filters.[1]
Tyr-2Na Advantage: Being soluble at neutral pH, no interface precipitation occurs.[1]
Preparation Protocol (Tyr-2Na)
To maximize the benefit of the disodium salt, follow this preparation standard:
Water: Start with 80% final volume WFI (Water for Injection).[1]
Dissolution: Add L-Tyrosine Disodium Salt slowly with agitation. It will dissolve rapidly.[1]
pH Check: The solution will be slightly alkaline (pH ~9-10) due to the salt.[1]
Neutralization: Use 1M HCl to adjust pH to 7.0–7.4 before adding other heat-sensitive vitamins or growth factors.[1]
Filtration: 0.22 µm filter sterilize.
Conclusion
For modern drug development, L-Tyrosine Disodium Salt is the industry standard for fed-batch processes , not because it is biologically different, but because it solves the solubility bottleneck.[1]
Use L-Tyrosine (Standard) only for basal media preparation where concentrations are low (<0.5 g/L) and cost is the primary driver.[1]
Use L-Tyrosine Disodium Salt for all concentrated feeds and perfusion media to enable high-titer processes, simplify pH control strategies, and eliminate crystallization risks.[1]
References
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 6057, Tyrosine.[1] Retrieved from [Link][1]
Hagen, et al. (2017).[1] Simplification of Fed-Batch Processes with a Single-Feed Strategy Using Modified Amino Acids. BioProcess International.[1] Retrieved from [Link]
Sanchez-Kopper, A., et al. (2016).[1][4] Tracking dipeptides at work—uptake and intracellular fate in CHO culture.[1][4] Applied Microbiology and Biotechnology.[1] Retrieved from [Link]
Zhang, L., et al. (2019).[1] Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures. Applied Microbiology and Biotechnology.[1] Retrieved from [Link]
endotoxin testing standards for L-tyrosine disodium raw material
Endotoxin Testing Standards for L-Tyrosine Disodium Raw Material: A Technical Comparison Guide Executive Summary For researchers and drug developers formulating parenteral nutrition or cell culture media, L-Tyrosine Diso...
Author: BenchChem Technical Support Team. Date: February 2026
Endotoxin Testing Standards for L-Tyrosine Disodium Raw Material: A Technical Comparison Guide
Executive Summary
For researchers and drug developers formulating parenteral nutrition or cell culture media, L-Tyrosine Disodium presents a distinct advantage over free L-Tyrosine: superior solubility (approx. 100 mg/mL vs. <0.5 mg/mL). However, this chemical modification introduces a highly alkaline, high-ionic-strength matrix that wreaks havoc on traditional bacterial endotoxin tests (BET).
This guide objectively compares the two primary testing standards—Kinetic Chromogenic LAL and Recombinant Factor C (rFC) —specifically for this raw material. We analyze performance data, regulatory compliance (USP <85> / EP 2.6.14), and provide a self-validating protocol to overcome matrix interference.
The Regulatory Framework: Defining the Limit
Before selecting a method, the release specification must be mathematically derived. L-Tyrosine Disodium is an Active Pharmaceutical Ingredient (API) or critical excipient; therefore, its limit depends on the maximum human dose.
The Formula (USP <85> / EP 2.6.14):
K (Threshold Pyrogenic Dose): 5.0 EU/kg for parenteral drugs (non-intrathecal).
M (Maximum Dose): The maximum dose of the product administered per kg of body weight per hour.
Scenario: If L-Tyrosine Disodium is used in a Total Parenteral Nutrition (TPN) solution where the maximum daily intake of tyrosine is 2 g for a 70 kg adult (approx. 28 mg/kg):
Note: Always calculate limits based on the specific clinical formulation. If used in cell culture, limits are often stricter (<0.1 EU/mg) to prevent cellular activation.
Technical Comparison: LAL vs. rFC
The core challenge with L-Tyrosine Disodium is its pH (>11 in solution) and ionic strength , both of which inhibit the enzymatic cascades in endotoxin assays.
Factor B Proclotting Enzyme) derived from horseshoe crab blood.[1]
Performance in L-Tyrosine Disodium:
Sensitivity: High (0.005 EU/mL).
Interference:High. The alkaline pH of the disodium salt denatures the sensitive serine proteases in the lysate. Requires aggressive buffering.
Specificity:Medium. Susceptible to false positives from
-glucans (Factor G pathway), which can be introduced via cellulose filters used in raw material manufacturing.
Method B: Recombinant Factor C (rFC)
The Modern Alternative
Mechanism: A single recombinant enzyme (Factor C) that cleaves a fluorogenic substrate directly upon binding endotoxin.
Performance in L-Tyrosine Disodium:
Sensitivity: High (0.005 EU/mL).
Interference:Medium. While still pH sensitive, the absence of the full enzymatic cascade makes it slightly more robust against complex ionic matrices.
Specificity:High. No Factor G means zero false positives from
-glucans, a critical advantage for plant-derived or fermentation-derived amino acids.
Comparative Data Summary
Metric
Kinetic Chromogenic LAL
Recombinant Factor C (rFC)
Detection Principle
Colorimetric (pNA release)
Fluorescence (Amc release)
Glucan Interference
Yes (Requires blocking buffer)
No (Intrinsic specificity)
pH Tolerance
Strict (6.0 – 8.0)
Strict (6.0 – 8.0)
Matrix Effect (Salt)
High inhibition risk
Moderate inhibition risk
Regulatory Status
USP <85> / EP 2.6.14 Harmonized
EP 2.6.32 (Chapter), USP <1085> (Alt)
Sustainability
Animal-derived (Horseshoe crab)
Synthetic / Recombinant
Visualization: The Detection Pathways & Interference
The following diagram illustrates why rFC offers higher specificity for L-Tyrosine Disodium by bypassing the Glucan-sensitive Factor G pathway.
Figure 1: Comparison of LAL vs. rFC pathways. Note that L-Tyrosine Disodium (Matrix) inhibits the initial enzymes in both, but LAL has an additional vulnerability to Glucans (Factor G).
Protocol: The Self-Validating System
To ensure data integrity, you cannot simply run the test. You must validate the method against the Interference Factors of the L-Tyrosine Disodium matrix.
Quantifying L-Tyrosine in Complex Matrices: A Comparative Guide to Assay Development
Focus: L-Tyrosine Disodium Sources in Biological & Formulation Matrices Executive Summary For researchers and drug developers, L-Tyrosine Disodium represents a critical solubility-enhanced source of the amino acid L-tyro...
Author: BenchChem Technical Support Team. Date: February 2026
Focus: L-Tyrosine Disodium Sources in Biological & Formulation Matrices
Executive Summary
For researchers and drug developers, L-Tyrosine Disodium represents a critical solubility-enhanced source of the amino acid L-tyrosine. While the free base L-tyrosine suffers from poor aqueous solubility (<0.5 mg/mL at neutral pH), the disodium salt dissolves readily (~100 mg/mL), making it the preferred form for parenteral nutrition and high-concentration cell culture media.
However, once dissolved in a complex matrix (plasma, serum, or bioreactor feed), the salt dissociates. The analytical challenge, therefore, is not detecting the "salt," but accurately quantifying L-Tyrosine against a background of endogenous interferences, high salt content, and competing amino acids.
This guide compares three distinct analytical approaches: LC-MS/MS (The Gold Standard) , HPLC-FLD (The Robust Workhorse) , and Enzymatic Assays (The Rapid Screen) .
Part 1: Methodological Landscape & Comparative Analysis[1][2]
We evaluate these methods based on sensitivity (LOD/LOQ), specificity in complex matrices, and operational throughput.
Method A: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Best For: PK/PD studies, trace detection in plasma/serum, and highly complex formulations.
Mechanism: Uses chromatographic separation (often HILIC or IP-RP) followed by mass filtration. Detection relies on unique Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 182.1 → 136.1).
Performance: Unmatched specificity. It distinguishes L-Tyrosine from structural analogs (e.g., phenylalanine, DOPA) by mass and fragmentation pattern.
Method B: HPLC-FLD (Fluorescence Detection)
Best For: QC labs, routine batch release, and labs without mass spec infrastructure.
Mechanism: L-Tyrosine has weak native fluorescence. For high sensitivity, it requires pre-column derivatization (e.g., with OPA or NBD-Cl) to create a highly fluorescent adduct.
Performance: Excellent linearity and precision. However, derivatization adds a manual step that introduces variability if not automated.
Method C: Enzymatic / Colorimetric Assay
Best For: Initial screening, bioreactor monitoring (at-line).
Mechanism: Tyrosinase converts Tyrosine to DOPAquinone, forming a colored complex.
Performance: Low cost and fast.[1] Major downside is cross-reactivity ; tyrosinase can react with other phenolic compounds, leading to false positives in complex biological matrices.
Comparative Data Summary
Feature
LC-MS/MS (Recommended)
HPLC-FLD (Derivatized)
Enzymatic (Colorimetric)
LOD (Limit of Detection)
0.03 – 0.1 ng/mL
5 – 20 ng/mL
~2 µg/mL (Low Sensitivity)
Linearity (R²)
> 0.999 (Wide Range)
> 0.995
> 0.98 (Narrow Range)
Sample Prep
Protein Precipitation (Simple)
Derivatization (Complex)
Minimal / None
Matrix Interference
Low (with stable isotope IS)
Moderate (requires separation)
High (phenolic cross-reactivity)
Throughput
High (5-min run time)
Medium (15-30 min run time)
High (Plate reader format)
Part 2: Assay Development Deep Dive
The "Disodium" Advantage in Standard Preparation
Expert Insight: Many assays fail because of unstable calibration curves. Free L-Tyrosine precipitates in neutral stock solutions.
Protocol: When preparing calibration standards, utilize L-Tyrosine Disodium for the stock solution to ensure complete dissolution without aggressive acidification (which can hydrolyze matrix proteins).
Calculation: Correct for the sodium salt mass.
Sample Preparation Strategies
The choice of matrix cleanup is causal to assay success.
Protein Precipitation (PPT): Ideal for LC-MS/MS.
Reagent: Methanol or Acetonitrile with 0.1% Formic Acid.
Ratio: 3:1 (Solvent:Sample).
Why: Removes large proteins that foul columns; compatible with MS ionization.
Solid Phase Extraction (SPE): Required for HPLC-UV/FLD if sensitivity is low.
Phase: Strong Cation Exchange (SCX) to retain the amine group of Tyrosine at acidic pH.
Elution: 5% Ammonia in Methanol.
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for developing the assay.
Caption: Decision tree for selecting the optimal L-Tyrosine quantitation workflow based on sensitivity requirements.
Part 3: Detailed Protocol (LC-MS/MS)
Objective: Quantify L-Tyrosine in Human Plasma.
Internal Standard (IS): L-Tyrosine-d4 (Essential to correct for matrix effects).
Step-by-Step Methodology:
Stock Preparation:
Dissolve L-Tyrosine Disodium in water to yield a 10 mM stock (equivalent to ~1.8 mg/mL free base).
Prepare L-Tyrosine-d4 IS at 10 µM in 50% Methanol.
Sample Extraction:
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
Add 20 µL of IS solution.
Add 150 µL of ice-cold Acetonitrile (with 0.1% Formic Acid) to precipitate proteins.
Vortex vigorously for 30 seconds.
Centrifuge at 12,000 x g for 10 minutes at 4°C.
Transfer 100 µL of supernatant to an autosampler vial.
LC Parameters:
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 because Tyrosine is highly polar and elutes too fast on C18.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile.
Gradient: 90% B to 50% B over 5 minutes.
MS Parameters (ESI Positive):
Precursor Ion: m/z 182.1
Product Ion (Quant): m/z 136.1 (Loss of formate/carboxyl group).
Product Ion (Qual): m/z 123.0.
Validation Criteria (Self-Check):
Recovery: Spike plasma with known L-Tyrosine Disodium amounts. Recovery must be 85-115%.
Matrix Effect: Compare IS peak area in extracted plasma vs. clean solvent. A deviation >15% indicates ion suppression, requiring further dilution.
References
Sigma-Aldrich. L-Tyrosine Disodium Salt Product Information & Solubility Data. Retrieved from
Van Faassen, M. et al. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines.[2] Analytical Chemistry.[2][3][4][5][6][7]
DiMarco, T. et al. (2007). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples.[5] Mass Spectrometry Reviews.[5]
USP-NF. L-Tyrosine Disodium Monograph & Reagents. United States Pharmacopeia.[8][9]
Chen, H-Y.[6] & Yeh, Y-C. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction.[6] RSC Advances.
Application: Cell Culture Media Optimization, Amino Acid Supplementation
Executive Summary: The "Salt" Distinction
As a Senior Application Scientist, I must emphasize that handling L-Tyrosine Disodium Salt is fundamentally different from handling free L-Tyrosine. While the free amino acid is chemically neutral and poorly soluble (0.45 mg/mL), the disodium salt is engineered for high solubility (>100 mg/mL).[1]
The Safety Implication: This solubility is achieved through alkalinity. Upon contact with moisture (mucous membranes, sweat, eye fluid), this compound hydrolyzes to form a basic solution (pH > 10). Consequently, the primary safety objective is not just particulate control, but protection against alkaline chemical irritation .
Hazard Analysis & PPE Matrix
The following matrix dictates the protective equipment required based on the specific mechanism of injury.
Hygroscopic Alkalinity: The dust rapidly absorbs ambient moisture and skin oils, creating a localized caustic effect (H315, H319).
Respiratory Irritation: Fine particulates can bypass upper respiratory cilia, causing inflammation in the bronchial tree (H335).
PPE Selection Matrix
Protection Zone
Recommended Equipment
Technical Rationale (The "Why")
Ocular
Chemical Splash Goggles (Indirect Vent)
Standard safety glasses are insufficient. The fine alkaline dust can migrate around open frames. Goggles prevent lachrymal fluid from activating the salt directly on the cornea.
Dermal (Hand)
Nitrile Gloves (Min 0.11mm / 4 mil)
Latex is permeable to some alkaline solutions over time. Nitrile offers superior resistance to basic pH. Double gloving is recommended during weighing to prevent cross-contamination.
Respiratory
Fume Hood (Preferred) or N95/P100 Respirator
Engineering controls (Hood) are superior to PPE. If weighing on an open bench, a fit-tested N95 is mandatory to prevent inhalation of alkaline particulate.
Body
Lab Coat (High-neck, buttoned)
Prevents accumulation of dust on street clothes, which can lead to delayed skin irritation later in the day.
Visualized Decision Logic
The following diagram illustrates the decision-making process for selecting controls based on the state and quantity of the material.
Figure 1: Decision logic for PPE selection based on physical state and quantity, prioritizing engineering controls for bulk powder handling.
Static Control: L-Tyrosine disodium is often a fine, static-prone powder. Use an anti-static gun or ionizer bar if available. If not, wipe the spatula with an ethanol-dampened wipe to discharge static before dipping.
Phase 2: Weighing & Solubilization
Taring: Place the weigh boat in the balance inside the hood.
Transfer: Transfer powder slowly. Avoid "dumping" which creates aerosol clouds.
Dissolution (The Critical Step):
Add the powder to water, not water to powder, to prevent clumping and splashing.
Note on pH: The solution will be alkaline. Do not inhale vapors if heating is required (though it is highly soluble at RT).
Validation: Measure pH. It is expected to be basic. If neutralizing to pH 7.4 for media, add acid (HCl) dropwise while stirring. Rapid acidification can cause the free L-Tyrosine to precipitate out of solution (reverting to low solubility).
Phase 3: Decontamination
Surface Clean: Wipe the balance area with a mild detergent followed by water. Alcohol alone may not solubilize salt residues effectively.
Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure no outer surface touches the skin.
Emergency Response & Disposal
Accidental Exposure
Eye Contact: Immediately flush with water for 15 minutes .[3][4] The alkaline nature requires thorough irrigation to restore neutral pH to the eye.
Skin Contact: Wash with soap and water.[2][3][4][5] Do not use vinegar or acids to "neutralize" on skin, as the exothermic reaction can cause further damage.
Spill Cleanup: Sweep up dry powder carefully (avoid dust generation) or wet-wipe. Place in a sealed bag.
Disposal Workflow
Do not flush large quantities down the drain unless authorized by local EHS regulations regarding pH limits.
Figure 2: Waste disposal decision tree ensuring compliance with pH discharge limits.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
PubChem. (n.d.). L-Tyrosine Disodium Salt - Compound Summary. Retrieved from [Link]